5-Bromo-4-methylnicotinaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKUWJPBSLTFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623676 | |
| Record name | 5-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351457-86-8 | |
| Record name | 5-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Bromo-4-methylnicotinaldehyde (CAS: 351457-86-8)
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. The presence of a bromine atom, a methyl group, and an aldehyde functional group on the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules. The physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 351457-86-8 | [1] |
| Molecular Formula | C₇H₆BrNO | [1][2] |
| Molecular Weight | 200.03 g/mol | [1][2] |
| IUPAC Name | 5-bromo-4-methylpyridine-3-carbaldehyde | [3] |
| Purity | ≥98% | [2] |
| Appearance | Solid | |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |
Synthesis and Reactivity
Halogenated pyridines are significant in pharmaceutical and agrochemical development. The bromine atom on the pyridine ring can influence the molecule's lipophilicity and metabolic stability and serves as a handle for further modifications, such as cross-coupling reactions.
Experimental Protocol: Reductive Amination
The following experimental protocol details the use of this compound in a reductive amination reaction to synthesize N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine, as described in US Patent US20060116519A1.
Reaction:
This compound + Ethylamine → N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine
Materials:
-
5-Bromo-4-methyl-pyridine-3-carbaldehyde (6.74 g, 33.7 mmol)
-
Methanol (440 mL total)
-
Ethylamine in methanol (2.0 M, 90 ml, 180 mmol)
-
Sodium cyanoborohydride (2.33 g, 37.1 mmol)
-
Anhydrous zinc chloride (2.53 g, 18.5 mmol)
Procedure:
-
Dissolve 5-Bromo-4-methyl-pyridine-3-carbaldehyde (6.74 g, 33.7 mmol) in methanol (290 mL) under a nitrogen atmosphere.
-
Add a 2.0 M solution of ethylamine in methanol (90 ml, 180 mmol) dropwise over 30 minutes.
-
Continue stirring at room temperature for an additional 30 minutes.
-
In a separate flask, dissolve sodium cyanoborohydride (2.33 g, 37.1 mmol) in methanol (150 mL).
-
Add anhydrous zinc chloride (2.53 g, 18.5 mmol) to the sodium cyanoborohydride solution and stir at room temperature for 20 minutes.
-
Add the resulting solution from step 5 to the solution from step 3.
-
Stir the final reaction mixture at room temperature.[3]
Characterization of the Product:
-
¹H NMR (300 MHz, CDCl₃): δ 10.25 (s, 1H), 8.84 (s, 1H), 8.83 (s, 1H), 2.76 (s, 3H).[3]
Potential Applications in Drug Discovery
While specific biological activities for this compound are not extensively reported, its structural motifs are present in compounds with known biological relevance. Pyridine derivatives are a well-established class of compounds in medicinal chemistry. The introduction of functional groups like halogens can significantly modulate the biological activity of a molecule by affecting its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.
Derivatives of bromophenols, which share the bromo-aromatic feature, have shown potential as antioxidant and anticancer agents.[4] This suggests that novel compounds synthesized from this compound could be explored for similar activities.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the reductive amination protocol described in section 3.
References
- 1. 351457-86-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols | MDPI [mdpi.com]
An In-depth Technical Guide to 5-Bromo-4-methylnicotinaldehyde
For researchers, scientists, and professionals in drug development, 5-Bromo-4-methylnicotinaldehyde is a notable heterocyclic compound. Its distinct molecular structure, featuring a pyridine ring substituted with bromine, a methyl group, and a formyl (aldehyde) group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules with potential applications in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and the context of its biological relevance based on related structures.
Core Physicochemical Properties
The inherent characteristics of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry. While experimental data for some properties are not extensively reported in publicly available literature, a combination of supplier information and computational predictions provides a solid foundation for its profile.
| Property | Data |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| CAS Number | 351457-86-8 |
| Appearance | Light yellow to light brown solid |
| Boiling Point | 275.6 ± 35.0 °C at 760 mmHg (Predicted)[1] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted)[2] |
| Flash Point | 120.5 ± 25.9 °C (Predicted)[2] |
| Refractive Index | 1.604 (Predicted)[2] |
| Melting Point | No data available |
| Solubility | No data available |
| Storage Conditions | 2-8°C, under inert gas atmosphere |
Synthetic Pathways and Experimental Considerations
The synthesis of this compound, while not extensively detailed in dedicated publications, can be approached through established methods for the preparation of substituted nicotinaldehydes. These generally involve the modification of a pre-existing pyridine ring.
General Synthetic Strategies:
-
Oxidation of a Methyl Group: A common route to aldehydes is the oxidation of a corresponding methyl group. In this case, starting with 5-Bromo-3,4-dimethylpyridine, selective oxidation of the methyl group at the 3-position would yield the desired aldehyde. Various oxidizing agents can be employed for this transformation.[3]
-
Reduction of a Carboxylic Acid Derivative: Substituted nicotinic acids or their derivatives (esters, amides) can be selectively reduced to the aldehyde.[3] For instance, the reduction of a 5-Bromo-4-methylnicotinic acid derivative could be a viable pathway. A patented process describes the preparation of nicotinaldehydes by the reduction of the corresponding morpholinamides.[4]
-
Formylation of a Halogenated Precursor: A potential, though less direct, route could involve the formylation of a suitable precursor, such as 3,5-Dibromo-4-methylpyridine. One of the bromine atoms could be selectively replaced by a formyl group through metal-halogen exchange followed by reaction with a formylating agent. A synthetic method for this compound has been noted to start from 3,5-Dibromo-4-methyl-pyridine.[2]
Illustrative Synthetic Workflow:
The following diagram illustrates a conceptual workflow for the synthesis of this compound based on the reduction of a nicotinic acid derivative.
Reactivity and Potential for Further Functionalization
The chemical reactivity of this compound is dictated by its functional groups: the aldehyde, the bromine atom, and the pyridine ring itself.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It can also participate in carbon-carbon bond-forming reactions such as aldol condensations and Wittig reactions.
-
Bromo Group: The bromine atom on the pyridine ring is a versatile handle for further modification, most notably through transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of various aryl, heteroaryl, alkyl, and amino substituents.
-
Pyridine Ring: The pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the aldehyde and bromo substituents would make this challenging. The nitrogen atom can be protonated or alkylated.
The following diagram illustrates the key reactivity sites of the molecule.
Biological and Pharmacological Context
-
Agrochemicals: Substituted nicotinaldehydes are crucial precursors in the synthesis of neonicotinoid insecticides.[3] These compounds act as agonists of the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[3] The structural motifs present in this compound could be explored for the development of new crop protection agents.
-
Pharmaceuticals: Nicotinamide and its derivatives are of great interest in medicinal chemistry. Chalcones derived from the condensation of nicotinaldehydes with phenylethanones have been shown to possess antimicrobial, free-radical scavenging, and α-glucosidase inhibitory activities.[5] This suggests that derivatives of this compound could be investigated for similar therapeutic properties. The introduction of bromine and methyl groups can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.
Conclusion
This compound is a versatile heterocyclic building block with considerable potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a complete experimental dataset of its physicochemical properties is yet to be fully elucidated in the public domain, existing data and predictive models provide a strong basis for its use in research and development. The reactivity of its functional groups offers numerous avenues for structural diversification, making it a compound of interest for the creation of new chemical entities with tailored biological activities. Further research into its synthesis, reactivity, and the biological properties of its derivatives is warranted to fully explore its potential.
References
5-Bromo-4-methylnicotinaldehyde molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical properties, synthesis, and characterization of 5-Bromo-4-methylnicotinaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis.
Core Compound Data
This compound is a substituted pyridine derivative. The presence of a bromine atom, a methyl group, and an aldehyde functional group on the pyridine ring makes it a versatile intermediate for further chemical modifications, particularly in the development of novel pharmaceutical compounds.
The key physicochemical properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| CAS Number | 351457-86-8 | [1] |
| IUPAC Name | 5-bromo-4-methylpyridine-3-carbaldehyde |
Experimental Protocols
The following sections detail a representative synthetic protocol for the preparation of this compound and standard methods for its structural characterization.
A common route for the synthesis of this compound involves the formylation of a brominated pyridine precursor. The following protocol is adapted from established methods for preparing substituted pyridine aldehydes[2].
Reaction Scheme: 3,5-Dibromo-4-methylpyridine → this compound
Materials:
-
3,5-Dibromo-4-methyl-pyridine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ether or Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert argon atmosphere, dissolve 3,5-Dibromo-4-methyl-pyridine (1.0 eq) in anhydrous THF in a reaction vessel equipped for low-temperature reactions.
-
Cool the resulting solution to -100 °C using a liquid nitrogen/ether bath.
-
Add n-Butyllithium (1.02 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. Stir the mixture for 5-10 minutes at -100 °C.
-
Add N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction for 20 minutes at -100 °C and then allow it to warm to -78 °C for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then transfer it to a separatory funnel and extract with ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound using silica gel column chromatography.
Following synthesis and purification, the identity and purity of the compound should be confirmed using standard analytical techniques[3][4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The proton NMR is expected to show distinct signals for the two pyridine ring protons, the aldehyde proton, and the methyl group protons.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI) or electron ionization (EI), is used to confirm the molecular weight. The presence of bromine should result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio)[4].
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed using HPLC, typically with a C18 reverse-phase column and a UV detector[4].
Logical Workflow Visualization
The following diagram illustrates the general workflow from synthesis to characterization and potential application of this compound in a research context.
References
- 1. 351457-86-8|this compound|BLD Pharm [bldpharm.com]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
synthesis of 5-Bromo-4-methylnicotinaldehyde from nicotinic acid derivatives
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methylnicotinaldehyde from Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a multi-step synthesis pathway for this compound, a valuable building block in medicinal chemistry and drug development, starting from nicotinic acid. The guide includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate replication and understanding.
Synthetic Pathway Overview
The synthesis of this compound from nicotinic acid can be achieved through a four-step sequence. This pathway involves the initial bromination of the nicotinic acid backbone, followed by amidation, methylation of the pyridine ring, reduction of the amide to an alcohol, and a final oxidation to yield the target aldehyde.
Spectroscopic Data for 5-Bromo-4-methylnicotinaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-4-methylnicotinaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectroscopic values and details the experimental protocols for acquiring such data.
Important Notice: Extensive searches of scientific literature and chemical databases did not yield experimentally obtained spectroscopic data (NMR, IR, MS) for this compound. The data presented in the following tables are therefore predicted values based on computational models and analysis of structurally similar compounds. These predictions are intended to provide a reasonable estimation of the expected spectral characteristics.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~8.8 | s | 1H | Pyridine H-2 |
| ~8.6 | s | 1H | Pyridine H-6 |
| ~2.6 | s | 3H | Methyl protons (-CH₃) |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde carbon (C=O) |
| ~155 | Pyridine C-2 |
| ~152 | Pyridine C-6 |
| ~140 | Pyridine C-4 (attached to -CH₃) |
| ~133 | Pyridine C-3 (attached to -CHO) |
| ~125 | Pyridine C-5 (attached to -Br) |
| ~18 | Methyl carbon (-CH₃) |
Predicted in CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2920, ~2850 | Weak | Methyl C-H stretch |
| ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1705 | Strong | Aldehyde C=O stretch |
| ~1580, ~1470 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| ~1380 | Medium | Methyl C-H bend |
| ~1200 | Medium | C-C stretch |
| ~850 | Strong | C-H out-of-plane bend |
| ~650 | Medium | C-Br stretch |
Predicted for a solid sample (KBr pellet or thin film)
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 213/215 | ~100/98 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 184/186 | Moderate | [M-CHO]⁺ |
| 134 | Moderate | [M-Br]⁺ |
| 105 | Moderate | [M-Br-CHO]⁺ |
Predicted for Electron Ionization (EI) Mass Spectrometry
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam to generate ions.
-
The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound.
Caption: A logical workflow for the synthesis, spectroscopic analysis, and structure elucidation of a chemical compound.
Structural Characterization of 5-Bromo-4-methylnicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 5-Bromo-4-methylnicotinaldehyde (CAS No: 351457-86-8), a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the expected physicochemical properties and provides detailed, generalized experimental protocols for its analysis using modern spectroscopic and crystallographic techniques. While specific experimental data for this compound is not widely available in published literature, this guide presents predicted data based on the analysis of analogous structures and foundational principles of chemical characterization. All quantitative data is summarized in structured tables, and a standardized workflow for structural elucidation is presented visually.
Introduction
This compound is a heterocyclic aldehyde with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. The presence of a bromine atom, a methyl group, and an aldehyde function on the pyridine ring offers multiple points for chemical modification, making it a versatile intermediate. Accurate structural characterization is paramount for its use in further research and development. This guide details the methodologies required to confirm its identity, purity, and three-dimensional structure.
Physicochemical and Spectroscopic Data
The following tables summarize the known and predicted data for this compound.
Table 1: General Compound Information
| Property | Value | Source |
| IUPAC Name | 5-Bromo-4-methylpyridine-3-carbaldehyde | N/A |
| CAS Number | 351457-86-8 | [1] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Monoisotopic Mass | 198.96329 Da | [2] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.97057 |
| [M+Na]⁺ | 221.95251 |
| [M-H]⁻ | 197.95601 |
| [M+NH₄]⁺ | 216.99711 |
| [M]⁺ | 198.96274 |
| Data sourced from predicted values.[2] |
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.8 | Singlet | 1H | Pyridine H-2 |
| ~8.6 | Singlet | 1H | Pyridine H-6 |
| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~155 | Pyridine C-6 |
| ~152 | Pyridine C-2 |
| ~140 | Pyridine C-4 |
| ~130 | Pyridine C-3 |
| ~120 | Pyridine C-5 (C-Br) |
| ~18 | Methyl Carbon (-CH₃) |
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3050 | Medium | C-H Stretch | Aromatic (Pyridine) |
| ~2920 | Medium | C-H Stretch | Aliphatic (Methyl) |
| ~2820, ~2720 | Medium | C-H Stretch | Aldehyde |
| ~1705 | Strong | C=O Stretch | Aldehyde |
| ~1580, ~1470 | Medium-Strong | C=C/C=N Stretch | Aromatic (Pyridine) |
| ~1020 | Medium | C-Br Stretch | Aryl Halide |
Experimental Protocols
The following sections provide detailed methodologies for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of 0-200 ppm, a 45-degree pulse angle, a relaxation delay of 2 seconds, and 1024-2048 scans.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes. For positive mode, typical parent ions would be [M+H]⁺ and [M+Na]⁺. For negative mode, [M-H]⁻ would be expected. Set the mass range to 50-500 m/z.
-
Data Analysis: Determine the exact mass of the parent ions and compare it with the theoretical mass calculated from the molecular formula (C₇H₆BrNO). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the molecular ion peak cluster.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the aldehyde C=O stretch, aromatic C=C/C=N stretches, and C-H stretches.[3]
-
Single-Crystal X-ray Diffraction
-
Objective: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles.
-
Instrumentation: Single-Crystal X-ray Diffractometer.
-
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[4]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and displacement parameters using full-matrix least-squares on F².[4]
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions. The data should be deposited in a crystallographic database (e.g., CCDC) to obtain a deposition number.
-
Visualization of Workflows
The following diagrams illustrate the logical flow for the structural characterization of this compound.
Caption: Experimental workflow for the synthesis and structural elucidation of a small molecule.
Conclusion
The structural characterization of this compound relies on a combination of standard analytical techniques. NMR spectroscopy provides the core skeletal information, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups. For unambiguous three-dimensional structure determination, single-crystal X-ray diffraction is the definitive method. The protocols and predicted data within this guide serve as a robust framework for researchers working with this compound, ensuring accurate characterization and facilitating its application in drug discovery and chemical synthesis.
References
- 1. 351457-86-8|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 5-bromo-4-methylpicolinaldehyde (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory | MDPI [mdpi.com]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a reactive aldehyde group, in conjunction with a bromine atom and a methyl group on the pyridine ring, offers a versatile scaffold for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound. It details key chemical transformations including nucleophilic addition, condensation, oxidation, and reduction reactions. This document furnishes detailed experimental protocols, quantitative data tables for easy comparison, and visual diagrams of reaction pathways and workflows to support researchers in the effective utilization of this valuable building block. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon established principles of aldehyde chemistry and detailed protocols for the closely related and structurally similar compound, 5-bromonicotinaldehyde, to provide a robust predictive framework for its reactivity.
Introduction: The Chemical Landscape of this compound
This compound, with the molecular formula C₇H₆BrNO, possesses a unique combination of functional groups that dictate its chemical behavior. The pyridine ring, a common motif in pharmaceuticals, is rendered electron-deficient by the nitrogen atom. The bromine atom at the 5-position and the methyl group at the 4-position further modulate the electronic properties of the ring and, consequently, the reactivity of the aldehyde group at the 3-position.
The aldehyde functional group is characterized by a carbonyl (C=O) moiety, where the carbon atom is electrophilic due to the high electronegativity of the oxygen atom. This electrophilicity is the cornerstone of its reactivity, making it susceptible to attack by a wide range of nucleophiles. The pyridine nitrogen, being electron-withdrawing, is expected to enhance the electrophilic character of the aldehyde's carbonyl carbon, making it more reactive than a simple benzaldehyde.
This guide will systematically explore the key reactions of the aldehyde group in this compound, providing a practical resource for its application in synthetic chemistry.
Spectroscopic and Physicochemical Properties
| Property | Value/Information |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol [1] |
| Appearance | Expected to be a solid at room temperature. |
| Storage | Inert atmosphere, 2-8°C[1] |
| Predicted Mass Spectrometry (for 5-bromo-4-methylpicolinaldehyde) | [M+H]⁺: 199.97057 m/z, [M+Na]⁺: 221.95251 m/z[2] |
| Infrared (IR) Spectroscopy (Characteristic Absorptions) | Strong C=O stretch expected around 1700-1720 cm⁻¹. C-H stretch of the aldehyde group expected around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations expected in the 1400-1600 cm⁻¹ region. |
Key Reactions of the Aldehyde Group
The aldehyde group of this compound is a versatile handle for a variety of chemical transformations. The following sections detail the principal reactions, including nucleophilic addition, condensation, oxidation, and reduction.
Nucleophilic Addition Reactions
Nucleophilic addition is the most fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.
Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of this compound with a Grignard reagent is expected to proceed as follows:
Caption: Grignard reaction with this compound.
Experimental Protocol (General Procedure):
-
To a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, add the Grignard reagent (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Condensation Reactions
Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically containing an active methylene group or an amine, followed by the elimination of a water molecule.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The reaction of this compound with a phosphorus ylide will lead to the formation of a substituted vinylpyridine. The stereochemical outcome (E/Z) of the alkene depends on the nature of the ylide (stabilized or non-stabilized).
Caption: Wittig reaction of this compound.
Experimental Protocol (Adapted from 5-bromonicotinaldehyde): [3]
-
Ylide Generation (for non-stabilized ylides):
-
Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0°C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.2 eq.) portion-wise.
-
Stir the resulting ylide solution at 0°C for 30 minutes and then at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0°C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
| Reactant (Ylide) | Product | Expected Yield (based on analogue) |
| Methyltriphenylphosphonium bromide | 3-Bromo-5-vinyl-4-methylpyridine | Moderate to Good |
| Ethyl (triphenylphosphoranylidene)acetate | Ethyl (E)-3-(5-bromo-4-methylpyridin-3-yl)acrylate | Good to Excellent |
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malonic acid, diethyl malonate, malononitrile) in the presence of a weak base (e.g., piperidine, pyridine) to form an α,β-unsaturated product.
Caption: Knoevenagel condensation of this compound.
Experimental Protocol (General Procedure):
-
Dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base like piperidine or pyrrolidine.
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Aldehydes react with primary amines to form imines (Schiff bases). This reaction is typically acid-catalyzed and reversible. The removal of water drives the equilibrium towards the product.
Caption: Imine formation from this compound.
Experimental Protocol (General Procedure): [4]
-
Dissolve this compound (1.0 eq.) and the primary amine (1.0-1.1 eq.) in a solvent such as toluene or methanol.
-
Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.
-
Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove water.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
The resulting imine can often be used without further purification or can be purified by crystallization or chromatography.
Oxidation of the Aldehyde Group
The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.
Caption: Oxidation of this compound.
Experimental Protocol (General Procedure): A variety of oxidizing agents can be employed. Common choices include:
-
Potassium permanganate (KMnO₄): In a basic aqueous solution, followed by acidification.
-
Chromium trioxide (CrO₃) in acetic acid (Jones oxidation).
-
Silver(I) oxide (Tollens' reagent): A mild oxidizing agent.
-
Sodium chlorite (NaClO₂): A mild and selective method.
A general procedure using potassium permanganate is as follows:
-
Dissolve this compound in a mixture of t-butanol and water.
-
Add a solution of potassium permanganate and sodium hydroxide dropwise at a low temperature (e.g., 0-10°C).
-
Stir the reaction mixture until the purple color disappears.
-
Filter the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration and recrystallize if necessary.
| Oxidizing Agent | Product | Expected Yield |
| KMnO₄ | 5-Bromo-4-methylnicotinic acid | Good |
| CrO₃ / H₂SO₄ | 5-Bromo-4-methylnicotinic acid | Good to Excellent |
| Ag₂O | 5-Bromo-4-methylnicotinic acid | Moderate to Good |
Reduction of the Aldehyde Group
The aldehyde group is easily reduced to a primary alcohol.
Caption: Reduction of this compound.
Experimental Protocol (Using Sodium Borohydride): [5]
-
Dissolve this compound (1.0 eq.) in a protic solvent like methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by chromatography or recrystallization.
| Reducing Agent | Product | Expected Yield |
| Sodium borohydride (NaBH₄) | (5-Bromo-4-methylpyridin-3-yl)methanol | Excellent |
| Lithium aluminum hydride (LiAlH₄) | (5-Bromo-4-methylpyridin-3-yl)methanol | Excellent |
Applications in Drug Discovery and Development
The versatile reactivity of the aldehyde group in this compound makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity. The transformations described above allow for the introduction of diverse functional groups and the construction of various molecular scaffolds. For instance, the vinylpyridines synthesized via the Wittig reaction can serve as key building blocks for kinase inhibitors. The primary alcohol obtained from reduction can be further functionalized, and the carboxylic acid from oxidation can be used in amide coupling reactions to build larger molecules. The pyridine core itself is a privileged structure in medicinal chemistry, and the ability to readily modify the aldehyde group enhances the utility of this compound in the generation of compound libraries for high-throughput screening.
Conclusion
The aldehyde group of this compound exhibits a rich and predictable reactivity profile, making it a powerful tool for synthetic chemists. Through nucleophilic additions, condensations, oxidation, and reduction, a wide array of derivatives can be accessed. This guide provides a foundational understanding and practical protocols, largely based on the behavior of the closely related 5-bromonicotinaldehyde, to facilitate the effective use of this compound in research and development, particularly in the realm of drug discovery. It is anticipated that the strategic application of the reactions outlined herein will continue to contribute to the synthesis of novel and medicinally relevant compounds.
References
role of bromine in the reactivity of 5-Bromo-4-methylnicotinaldehyde
An In-depth Technical Guide to the Role of Bromine in the Reactivity of 5-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with an aldehyde, a methyl group, and a bromine atom, offers a unique combination of reactive sites. The bromine atom, in particular, serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the construction of complex molecular architectures. This technical guide provides a comprehensive analysis of the , detailing its influence on the molecule's electronic properties and its utility in key synthetic reactions. This document includes quantitative data, detailed experimental protocols, and workflow visualizations to serve as a practical resource for professionals in the field.
Molecular Structure and Electronic Landscape
The reactivity of this compound is fundamentally governed by the interplay of its constituent functional groups on the electron-deficient pyridine ring.
-
Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom. This generally makes the ring susceptible to nucleophilic attack, especially at positions 2, 4, and 6.
-
Aldehyde Group (-CHO): Positioned at C3, the aldehyde is a potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. It deactivates the ring towards electrophilic substitution and enhances the electrophilicity of the carbonyl carbon.
-
Methyl Group (-CH₃): Located at C4, the methyl group is electron-donating via an inductive effect (+I) and hyperconjugation, slightly activating the ring.
-
Bromine Atom (-Br): Situated at C5, the bromine atom exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating mesomeric effect (+M). The net result is that bromine is a deactivating group but can direct incoming electrophiles.
The critical role of the bromine atom stems from its function as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Its position at C5 is ideal for introducing a vast range of substituents, forming new carbon-carbon and carbon-heteroatom bonds.
The Bromine Atom as a Versatile Synthetic Handle
The C-Br bond is the primary site for diversification of the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, leveraging the reactivity of the aryl bromide.[1]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[2][3] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[2][4] The reactivity order for halogens in Suzuki coupling is generally I > Br > Cl, making the C-Br bond in the title compound highly suitable for this transformation.[5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example Reagents & Conditions | Purpose | Reference |
| Aryl Halide | This compound | Substrate | - |
| Boronic Acid/Ester | Phenylboronic acid, Heteroarylboronic esters | Coupling Partner | [2][4] |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Catalyzes the reaction cycle | [2][4][6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid | [2][3][6] |
| Solvent | Toluene, Dioxane, Ethanol, DMF | Solubilizes reactants | [2][4][6] |
| Temperature | Room Temperature to Reflux (~80-110 °C) | Provides activation energy | [2][3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a suitable solvent (e.g., a mixture of toluene and water).
-
Heat the mixture to 85-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the coupled product.[4][6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[7][8] This reaction is catalyzed by both palladium and a copper(I) co-catalyst, typically in the presence of an amine base.[9] The resulting aryl alkynes are valuable intermediates for synthesizing heterocycles and other complex molecules. The reactivity of halides follows the order I > Br > Cl, making the bromo-substrate well-suited for this transformation.[7]
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Example Reagents & Conditions | Purpose | Reference |
| Aryl Halide | This compound | Substrate | - |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling Partner | [8][10] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary Catalyst | [7] |
| Copper(I) Co-catalyst | CuI | Co-catalyst | [7] |
| Base | Diisopropylamine, Triethylamine | Base and/or Solvent | [7] |
| Solvent | THF, DMF | Co-solvent | [7] |
| Temperature | Room Temperature to 65 °C | Provides activation energy | [7][8] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
In a reaction flask, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.025 equiv.) in a suitable solvent like THF.
-
Purge the solution with an inert gas.
-
Sequentially add the amine base (e.g., diisopropylamine, 7.0 equiv.) and the terminal alkyne (1.1 equiv.).
-
Stir the reaction at room temperature for 3-6 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the coupled product.[7]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting aryl halides with primary or secondary amines.[11] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods.[11][12] It is invaluable for synthesizing the arylamine moieties prevalent in pharmaceuticals.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Example Reagents & Conditions | Purpose | Reference |
| Aryl Halide | This compound | Substrate | - |
| Amine | Primary or Secondary Amines | Coupling Partner | [11][13] |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst | [14] |
| Ligand | BINAP, XPhos, P(o-tolyl)₃ | Stabilizes Pd(0) and facilitates cycle | [11][12] |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Generates the amide nucleophile | [12] |
| Solvent | Toluene, Dioxane, THF | Reaction Medium | [12] |
| Temperature | Room Temperature to 110 °C | Provides activation energy | [12] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge an oven-dried reaction tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous solvent like toluene.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude material via column chromatography to obtain the desired arylamine.
Caption: Key reaction pathways for this compound.
Influence of Bromine on Aldehyde Reactivity
While the bromine atom's primary role is as a leaving group, its strong electron-withdrawing inductive effect also modulates the reactivity of the aldehyde group.
-
Increased Electrophilicity: The -I effect of the bromine atom, transmitted through the pyridine ring, helps to withdraw electron density from the aldehyde's carbonyl carbon. This increases its partial positive charge, making it more susceptible to attack by nucleophiles.[5][15] This electronic influence is critical in reactions such as reductive amination and Wittig olefination.[5]
Reductive Amination
A patent describes the reductive amination of this compound with ethylamine.[16] The aldehyde first reacts with the amine to form an imine intermediate, which is then reduced in situ by an agent like sodium cyanoborohydride to yield the corresponding secondary amine.[16]
Reduction to Alcohol
The aldehyde can be readily reduced to the corresponding primary alcohol, (5-Bromo-4-methyl-pyridin-3-yl)-methanol. This transformation is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[16] This alcohol is itself a useful intermediate for further functionalization.
Conclusion
The bromine atom in this compound is far more than a simple substituent; it is the cornerstone of the molecule's synthetic versatility. Its primary role is to serve as a highly efficient leaving group in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This capability allows for the strategic and controlled introduction of a vast array of aryl, alkynyl, and amino functionalities, which is essential for scaffold diversification in drug discovery programs. Furthermore, the electronic influence of the bromine atom enhances the reactivity of the aldehyde group, facilitating nucleophilic additions. This dual functionality makes this compound an exceptionally valuable and powerful building block for the synthesis of novel, complex heterocyclic compounds with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
5-Bromo-4-methylnicotinaldehyde: A Versatile Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-4-methylnicotinaldehyde, a substituted pyridine derivative, has emerged as a critical and versatile building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyridine core, a reactive aldehyde group, and a strategically positioned bromine atom, offers a powerful platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents, particularly kinase inhibitors.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 351457-86-8 |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Solid |
| Storage | Inert atmosphere, 2-8°C[1] |
Synthesis of this compound
A primary route to this compound involves the oxidation of its corresponding alcohol, (5-bromo-4-methylpyridin-3-yl)methanol.
Diagram: Synthetic Pathway
Caption: Synthesis of this compound from its alcohol precursor.
Experimental Protocol: Oxidation of (5-Bromo-4-methylpyridin-3-yl)methanol
Materials:
-
(5-Bromo-4-methylpyridin-3-yl)methanol
-
Manganese dioxide (activated) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Magnesium sulfate (anhydrous)
-
Celite or silica gel
Procedure:
-
Dissolve (5-bromo-4-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous DCM or CHCl₃ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of the oxidizing agent, such as activated manganese dioxide (5-10 eq) or PCC (1.5-2.0 eq), in portions with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the oxidizing agent and its byproducts. Wash the filter cake with additional solvent.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons and the aldehyde proton.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | 10.25 | s |
| Pyridine-H | 8.84 | s |
| Pyridine-H | 8.83 | s |
| Methyl-H | 2.76 | s |
| Solvent: CDCl₃, Reference: US Patent US20060116519A1[2] |
¹³C NMR Spectroscopy
While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on analogous structures. The aldehyde carbonyl carbon is expected to be the most downfield signal.
| Carbon | Expected Chemical Shift Range (δ, ppm) |
| C=O | 190 - 195 |
| Aromatic C-Br | 115 - 125 |
| Aromatic C-CHO | 130 - 140 |
| Aromatic C-CH₃ | 145 - 155 |
| Aromatic C-H | 150 - 160 |
| CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (aldehyde) | 1690 - 1715 (strong) |
| C-H (aldehyde) | 2720 - 2820 (two weak bands) |
| C=C, C=N (aromatic) | 1550 - 1600 |
| C-Br | 500 - 600 |
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion (M⁺) peak would appear as a doublet of nearly equal intensity at m/z 200 and 202.
Reactions of this compound as a Heterocyclic Building Block
The dual reactivity of the aldehyde and the bromo-substituted pyridine ring makes this compound a valuable precursor in organic synthesis.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. This is a cornerstone of modern medicinal chemistry for generating biaryl structures prevalent in many kinase inhibitors.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, Sodium carbonate, 2-3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-methylnicotinaldehyde.
Applications in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology as kinase inhibitors. The ability to functionalize both the aldehyde and the bromine position allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity for specific biological targets.
Diagram: Role in Kinase Inhibitor Synthesis
Caption: Synthetic utility of this compound in kinase inhibitor synthesis.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block in medicinal chemistry. Its dual reactivity, stemming from the aldehyde group and the bromine atom, provides a powerful platform for the synthesis of diverse and complex molecules. The ability to readily participate in robust and well-established reactions like the Suzuki-Miyaura coupling makes it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide provides a foundational understanding for researchers to leverage the synthetic potential of this important intermediate.
References
The Discovery and Enduring Legacy of Substituted Bromopyridines: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Substituted bromopyridines are a cornerstone of modern medicinal chemistry, serving as versatile building blocks in the synthesis of a vast array of pharmaceuticals. Their unique electronic properties and reactivity have enabled the development of innovative drugs targeting a wide range of diseases. This in-depth technical guide explores the discovery, history, and synthetic evolution of these critical intermediates, providing detailed experimental protocols, quantitative data, and a look into their role in the development of FDA-approved therapeutics.
A Historical Perspective: From Pyridine's Discovery to the Rise of Brominated Intermediates
The journey of substituted bromopyridines begins with the discovery of their parent heterocycle, pyridine. First isolated from coal tar in the 19th century, the structure of pyridine was later elucidated by Wilhelm Körner and James Dewar in the 1860s. Early synthetic routes to pyridine, such as the Hantzsch pyridine synthesis developed in 1881 and the improved Chichibabin pyridine synthesis of 1924, laid the groundwork for the exploration of its derivatives.
The introduction of a bromine atom onto the pyridine ring significantly expanded its synthetic utility. One of the earliest and most enduring methods for the synthesis of bromopyridines is the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884.[1][2] This reaction, involving the diazotization of an aminopyridine followed by treatment with a copper(I) bromide, provided a reliable method for the regioselective introduction of bromine.[3] For instance, the synthesis of 2-bromopyridine from 2-aminopyridine via a diazotization-bromination sequence has been a well-established procedure for decades.[4][5][6][7]
Direct electrophilic bromination of pyridine also emerged as a key synthetic strategy. Early methods often required harsh conditions and could lead to a mixture of products. However, procedural refinements, such as the use of oleum or Lewis acid catalysts, improved the selectivity and yield of these reactions.[8] For example, 3-bromopyridine can be synthesized by heating pyridine with bromine in the presence of fuming sulfuric acid.[8] The synthesis of 4-bromopyridine can be achieved through direct bromination or via the bromination of pyridine N-oxide, followed by reduction.[9][10] These foundational synthetic methods paved the way for the widespread availability and application of a diverse range of substituted bromopyridines in organic synthesis and drug discovery.
Key Synthetic Methodologies
The synthesis of substituted bromopyridines and their subsequent elaboration into complex molecules are central to modern drug development. The following sections detail the experimental protocols for key synthetic transformations.
Synthesis of Bromopyridine Precursors
Table 1: Selected Synthetic Protocols for Bromopyridines
| Product | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| 2-Bromopyridine | 2-Aminopyridine | 48% HBr, Br₂, NaNO₂ | 86-92 | [4] |
| 3-Bromopyridine | Pyridine | Br₂, 80-95% H₂SO₄ | High | [11] |
| 4-Bromopyridine | Pyridine | Br₂, FeBr₃ | Moderate | [12] |
| 4-Bromopyridine | 4-Nitropyridine-N-oxide | HBr, Acetic Acid | Good | [10] |
This procedure is adapted from Organic Syntheses.
-
Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 790 mL (7 moles) of 48% hydrobromic acid.
-
Addition of Amine: Cool the flask to 10–20°C in an ice-salt bath and add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.
-
Bromination: While maintaining the temperature at or below 0°C, add 240 mL (4.7 moles) of bromine dropwise. The mixture may thicken due to the formation of a perbromide intermediate.
-
Diazotization: Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, ensuring the temperature is kept at or below 0°C.
-
Neutralization: After stirring for an additional 30 minutes, slowly add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water, keeping the temperature below 25°C.
-
Workup and Purification: Extract the reaction mixture with four 250-mL portions of ether. Dry the combined ethereal extracts over solid potassium hydroxide for 1 hour. Distill the dried extract through a Vigreux column. 2-Bromopyridine distills at 74–75°C/13 mm Hg. The expected yield is 216–230 g (86–92%).
Cross-Coupling Reactions of Substituted Bromopyridines
Substituted bromopyridines are excellent substrates for a variety of palladium- and copper-catalyzed cross-coupling reactions, which are instrumental in constructing the carbon-carbon and carbon-heteroatom bonds prevalent in many drug molecules.
Table 2: Representative Cross-Coupling Reactions of Bromopyridines
| Reaction | Bromopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | 2-Bromopyridine | Arylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | up to 91% |
| Suzuki-Miyaura | 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | Water | Good |
| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 60%[11] |
| Buchwald-Hartwig | 5-Bromopyrimidine | Aniline | Pd(OAc)₂ / Ligand | K₃PO₄ | Dioxane | Good to Excellent[13] |
This generalized protocol is for the coupling of a heteroaryl trifluoroborate with an aryl halide.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.5 equiv), Pd(OAc)₂ (0.01 equiv), and RuPhos (0.02 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add degassed toluene and a 2M aqueous solution of K₃PO₄ (3.0 equiv).
-
Reaction: Heat the mixture at 100°C for 18 hours.
-
Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure and purify the crude product by flash column chromatography.
-
Reaction Setup: In a Schlenk vessel under an inert atmosphere, combine the bromopyridine (1.0 equiv), amine (1.1 equiv), Pd₂(dba)₃ (0.01 equiv), (±)-BINAP (0.02 equiv), and NaOtBu (1.4 equiv).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Heat the mixture at 80°C for 4 hours with stirring.
-
Workup and Purification: Cool the reaction to room temperature and add diethyl ether. Wash the organic mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure. Recrystallize the product from an appropriate solvent system.
Visualization of Key Processes
To further illuminate the concepts discussed, the following diagrams illustrate key experimental workflows and signaling pathways.
Experimental and Logical Workflows
Caption: General workflow for the synthesis of substituted bromopyridines and their subsequent use in cross-coupling reactions.
Signaling Pathways Targeted by Bromopyridine-Derived Drugs
Substituted bromopyridines are integral to the synthesis of numerous targeted therapies. The following diagrams illustrate the signaling pathways of two such targets.
The FDA-approved drug Ivosidenib targets mutant IDH1. The synthesis of Ivosidenib involves a Buchwald-Hartwig coupling with a substituted bromopyridine.[14][15] Mutant IDH1 neomorphically converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes, including epigenetic regulation and cellular differentiation. Ivosidenib inhibits this mutant enzyme, leading to a reduction in 2-HG levels.[16] This can, in turn, affect downstream pathways such as the PI3K/AKT/mTOR pathway.[17]
Caption: Inhibition of mutant IDH1 by Ivosidenib reduces 2-HG levels and downstream signaling.
Pralsetinib is an FDA-approved inhibitor of RET (Rearranged during Transfection) fusion proteins, which are constitutively active kinases found in some cancers.[18][19] The synthesis of Pralsetinib utilizes a bromopyridine intermediate in a Suzuki coupling reaction.[20] RET fusion proteins activate several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[14][21]
Caption: Pralsetinib inhibits the kinase activity of RET fusion proteins, blocking downstream pro-survival pathways.
Quantitative Data
The following tables provide a summary of quantitative data for the synthesis and characterization of key bromopyridines.
Table 3: Spectroscopic Data for Bromopyridines
| Compound | 1H NMR (δ ppm, Solvent) | 13C NMR (δ ppm, Solvent) | IR (cm⁻¹) | MS (m/z) |
| 2-Bromopyridine | 8.36, 7.56, 7.49, 7.26 (CDCl₃)[10] | 150.3, 142.4, 138.6, 128.4, 122.8 (CDCl₃)[22] | Neat: 3050, 1575, 1450, 1420, 1100, 1015, 760 | 157, 159[13] |
| 3-Bromopyridine | 8.68, 8.52, 7.80, 7.19 (CDCl₃)[23] | 150.5, 147.7, 139.7, 127.8, 121.2 (CDCl₃) | Neat: 3080, 1570, 1460, 1410, 1020, 780, 700[19] | 157, 159[24] |
| 4-Bromopyridine | 8.55 (d, 2H), 7.45 (d, 2H) (CDCl₃) | 151.2 (2C), 133.0, 125.5 (2C) (CDCl₃) | Neat: 3080, 1570, 1470, 1060, 810 | 157, 159 |
Conclusion
Substituted bromopyridines have a rich history rooted in the fundamental discoveries of organic chemistry. Their evolution into indispensable tools for medicinal chemists is a testament to their synthetic versatility. The ability to readily synthesize a wide range of bromopyridine isomers and their subsequent use in powerful cross-coupling reactions has profoundly impacted the landscape of drug discovery. As researchers continue to explore new chemical space and develop novel therapeutics, the legacy and utility of substituted bromopyridines are certain to endure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 11. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. Page loading... [guidechem.com]
- 13. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 16. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scientists Unravel Novel Signaling Cascade Determining Dopamine Transporter Activity and Its Association with Cocaine Addiction----Chinese Academy of Sciences [english.cas.cn]
- 19. Pyridine, 3-bromo- [webbook.nist.gov]
- 20. Pralsetinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 21. academic.oup.com [academic.oup.com]
- 22. rsc.org [rsc.org]
- 23. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 24. Pyridine, 3-bromo- [webbook.nist.gov]
Methodological & Application
Application Notes: Synthesis of 5-Bromo-4-methylnicotinaldehyde
Introduction 5-Bromo-4-methylnicotinaldehyde is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom, a methyl group, and an aldehyde on the pyridine ring, provides multiple reactive sites for further chemical modifications. This makes it a key building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of these functional groups allows for selective reactions, such as cross-coupling at the bromine position or various transformations of the aldehyde group, enabling the construction of diverse molecular scaffolds.
Principle of Synthesis The synthesis of this compound is commonly achieved through the oxidation of its corresponding alcohol, (5-Bromo-4-methyl-pyridin-3-yl)-methanol. This transformation requires a suitable oxidizing agent that can selectively convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or reacting with other parts of the molecule. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on factors like yield, selectivity, reaction conditions, and ease of purification. The precursor alcohol itself can be synthesized from nicotinamide derivatives through a multi-step process.
Experimental Protocol
This protocol details the oxidation of (5-Bromo-4-methyl-pyridin-3-yl)-methanol to yield this compound.
Materials and Equipment
-
(5-Bromo-4-methyl-pyridin-3-yl)-methanol
-
Manganese (IV) oxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
-
Standard laboratory glassware
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure: Oxidation of (5-Bromo-4-methyl-pyridin-3-yl)-methanol
-
Reaction Setup: In a round-bottom flask of appropriate size, suspend (5-Bromo-4-methyl-pyridin-3-yl)-methanol in dichloromethane (DCM).
-
Addition of Oxidant: Add Manganese (IV) oxide (MnO₂) to the suspension. A significant excess of MnO₂ is typically used to ensure complete conversion.
-
Reaction Condition: Heat the reaction mixture to reflux (approximately 40°C for DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Stir the mixture vigorously at reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This process may take several hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the manganese solids. Wash the filter cake thoroughly with additional DCM to ensure all the product is collected.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid is this compound. Further purification, if necessary, can be performed by recrystallization or column chromatography.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| (5-Bromo-4-methyl-pyridin-3-yl)-methanol | 351457-85-7 | C₇H₈BrNO | 202.05 | Starting Material |
| Manganese (IV) oxide | 1313-13-9 | MnO₂ | 86.94 | Oxidizing Agent |
| This compound | 351457-86-8 | C₇H₆BrNO | 200.03 | Product |
Table 2: Characterization Data for this compound [1]
| Analysis Type | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.25 (s, 1H), 8.84 (s, 1H), 8.83 (s, 1H), 2.76 (s, 3H) |
| Appearance | White to light yellow solid |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and analysis of this compound.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] 5-Bromo-4-methylnicotinaldehyde is a valuable building block in medicinal chemistry, featuring a pyridine scaffold common in many biologically active molecules. The bromine atom provides a handle for derivatization via cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for drug discovery programs.[4]
These application notes provide a detailed protocol and representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The methodologies and data presented are based on established procedures for structurally similar compounds and are intended to serve as a comprehensive guide for researchers in the field.[1][4]
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]
Experimental Protocols
This section details the experimental procedures for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))[7]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of solvents like dioxane/water)[1]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[6][7]
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).[1]
-
Solvent Addition: Add the degassed solvent to the flask. If a biphasic system is used (e.g., dioxane/water), ensure the mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-methylnicotinaldehyde.[8]
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a closely related substrate, 2-bromonicotinaldehyde, with various arylboronic acids.[1] These data can serve as a useful reference for predicting the outcomes of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 8 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 8 | 78 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 8 | 88 |
| 5 | 2,3-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 8 | 80 |
Data adapted from a study on 2-bromonicotinaldehyde, a structurally similar substrate.[1] Yields are for the isolated product after purification.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 5-aryl-4-methylnicotinaldehydes.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-4-methylnicotinaldehyde derivatives. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the synthesis of novel compounds based on this versatile scaffold for applications in drug discovery and materials science. Optimization of reaction conditions, including the choice of catalyst, base, and solvent, may be necessary to achieve the best results for specific substrates.
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylnicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with a reactive bromine atom and an aldehyde functional group, provides a valuable scaffold for the synthesis of complex molecular architectures.[1][2] Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used transformations in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds under relatively mild conditions.[3][4]
These application notes provide an overview and detailed protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing this compound as the electrophilic partner. The resulting products are key intermediates for constructing diverse compound libraries targeting various biological pathways.
Key Cross-Coupling Strategies
The bromine atom at the 5-position of the pyridine ring is an ideal handle for various palladium-catalyzed reactions. The primary coupling strategies discussed are:
-
Suzuki-Miyaura Coupling: Forms a C-C bond by coupling with an organoboron reagent (e.g., boronic acid or ester), ideal for synthesizing biaryl structures.[2][5]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling with a primary or secondary amine, a cornerstone for creating aryl amine derivatives.[6][7][8]
-
Sonogashira Coupling: Forms a C-C bond by coupling with a terminal alkyne, providing access to arylalkynes and conjugated enynes.[9][10][11]
Data Presentation: Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. Conditions are adapted from established protocols for structurally similar aryl bromides.[3][12][13]
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 |
| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 |
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Amine Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | 1,4-Dioxane | 110 | 10 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 90 | 24 |
| 4 | Piperidine | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ | t-BuOH | 80 | 16 |
Table 3: Sonogashira Coupling Conditions
| Entry | Alkyne Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 8 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 70 | 12 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | DBU | Acetonitrile | 80 | 10 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvents should be anhydrous and degassed prior to use.[12]
-
Reagents should be of high purity. This compound is commercially available.[14]
-
Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4-methyl-5-phenylnicotinaldehyde
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water in a 4:1 ratio (v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-5-phenylnicotinaldehyde.
Protocol 2: Buchwald-Hartwig Amination
Synthesis of 4-methyl-5-(morpholino)nicotinaldehyde
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene, followed by this compound and morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.[12]
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
Protocol 3: Sonogashira Coupling
Synthesis of 4-methyl-5-(phenylethynyl)nicotinaldehyde
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[9]
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF, followed by triethylamine (which acts as both base and co-solvent).
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with diethyl ether.[9]
-
Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.
-
Wash with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Visualizations
General Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Product Synthesis & Purification
Caption: Standard experimental workflow for cross-coupling and purification.
References
- 1. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 351457-86-8|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for 5-Bromo-4-methylnicotinaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylnicotinaldehyde is a versatile heterocyclic building block that holds significant potential in the field of medicinal chemistry. As a substituted pyridine derivative, its unique arrangement of a bromine atom, a methyl group, and an aldehyde function on the pyridine ring offers a rich platform for the synthesis of diverse and complex molecular architectures. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable precursor for the development of novel therapeutic agents.
The bromine atom at the 5-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, allowing for the attachment of a wide array of aryl and heteroaryl moieties. The aldehyde group at the 3-position is amenable to a range of chemical transformations, including reductive amination to introduce substituted amine functionalities, which are prevalent in many biologically active molecules.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of protein kinase inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.
Application in the Synthesis of Protein Kinase Inhibitors
Protein kinases are a critical class of enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for drug discovery. Substituted pyridine scaffolds are common motifs found in a multitude of potent and selective kinase inhibitors.
This compound serves as a key starting material for the synthesis of complex heterocyclic systems that can effectively target the ATP-binding site of protein kinases. A notable application is in the synthesis of precursors for potent inhibitors of kinases involved in cell cycle regulation.
Synthetic Strategy: From Aldehyde to Kinase Inhibitor Scaffold
A plausible and efficient synthetic route leveraging this compound to construct a core scaffold for kinase inhibitors involves a two-step process:
-
Reductive Amination: The aldehyde functionality is converted to an amine, introducing a key pharmacophoric element.
-
Suzuki-Miyaura Coupling: The bromine atom is utilized to couple with a larger, often heterocyclic, fragment, building the complex molecular architecture required for potent kinase inhibition.
This strategy allows for a modular approach to library synthesis, where variations in the amine introduced in the first step and the boronic acid used in the second can lead to a diverse range of potential drug candidates.
Experimental Protocols
Protocol 1: Reductive Amination of this compound
This protocol describes the conversion of the aldehyde to the corresponding amine, a crucial step in building more complex drug-like molecules.
Reaction:
Materials:
-
This compound
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or as a salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add ethylamine (1.1 - 1.5 eq). If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, prepare a slurry of the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq) in the same solvent.
-
Slowly add the reducing agent to the reaction mixture. The reaction is often exothermic, so maintain the temperature with an ice bath if necessary.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, (5-Bromo-4-methyl-pyridin-3-yl)-ethyl-amine, can be purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of (5-Bromo-4-methyl-pyridin-3-yl)-ethylamine Derivative
This protocol outlines the coupling of the bromopyridine intermediate with a boronic acid to construct a biaryl system, a common core in many kinase inhibitors.
Reaction:
Materials:
-
(5-Bromo-4-methyl-pyridin-3-yl)-ethylamine derivative (from Protocol 1)
-
Aryl or Heteroaryl boronic acid or boronate ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask, add the (5-Bromo-4-methyl-pyridin-3-yl)-ethylamine derivative (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.
Data Presentation
| Compound ID | R Group (from Amine) | Ar Group (from Boronic Acid) | Kinase IC₅₀ (nM) |
| IA-1 | Ethyl | 4-Fluorophenyl | 150 |
| IA-2 | Isopropyl | 4-Fluorophenyl | 220 |
| IA-3 | Ethyl | 2-Pyrimidinyl | 75 |
| IA-4 | Isopropyl | 2-Pyrimidinyl | 110 |
| IA-5 | Ethyl | 1-Methyl-1H-pyrazol-4-yl | 50 |
| IA-6 | Isopropyl | 1-Methyl-1H-pyrazol-4-yl | 85 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of potential kinase inhibitors starting from this compound.
Caption: Synthetic and evaluation workflow for kinase inhibitor development.
Signaling Pathway Context
Derivatives of this compound can be designed to inhibit various protein kinases that are components of critical cellular signaling pathways, such as the MAPK/ERK pathway, which is often hyperactivated in cancer.
Caption: Inhibition of the MAPK/ERK pathway by a potential kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds in the field of drug discovery. Its strategic placement of reactive functional groups allows for the facile generation of diverse chemical libraries through well-established synthetic transformations like reductive amination and Suzuki-Miyaura coupling. These application notes provide essential technical information and detailed protocols to aid researchers in leveraging the full potential of this important synthetic intermediate in their drug discovery programs, particularly in the pursuit of novel protein kinase inhibitors. Further exploration of its reactivity and application in various synthetic contexts is warranted to fully exploit its potential in medicinal chemistry.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylnicotinaldehyde is a versatile heterocyclic building block that serves as a valuable starting material in the synthesis of a diverse range of kinase inhibitors. Its pyridine core, functionalized with a reactive aldehyde group and a bromine atom, offers multiple avenues for chemical modification. This allows for the construction of complex molecular scaffolds designed to target the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making the development of novel kinase inhibitors a critical focus in modern drug discovery.[1]
The pyridine scaffold is a privileged structure in medicinal chemistry, capable of forming crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[1] The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents to explore structure-activity relationships (SAR).[2] The aldehyde functionality can be readily transformed into other functional groups or used in reactions like reductive amination to build out different regions of the inhibitor.
These application notes provide detailed protocols for the synthesis of kinase inhibitors, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, using this compound as a key precursor.
Key Synthetic Strategies
The strategic location of the bromo and aldehyde functionalities on the 4-methylpyridine core allows for a two-pronged approach to generating chemical diversity:
-
Modification of the Bromine Position: The bromine atom serves as a synthetic handle for introducing a wide array of substituents via cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation, allowing for the formation of a carbon-carbon bond with various boronic acids and esters.
-
Functionalization of the Aldehyde Group: The aldehyde can be converted into a variety of other functional groups. A common and effective strategy is reductive amination, which allows for the introduction of diverse amine-containing fragments, often crucial for interacting with the solvent-exposed region of the kinase active site.
Synthesis of a 2,4-Disubstituted Pyrimidine-based IRAK4 Inhibitor Intermediate
This section details a representative synthesis of a key intermediate for a 2,4-diaminopyrimidine-based IRAK4 inhibitor. The synthesis utilizes this compound as a precursor to one of the key building blocks.
Experimental Protocols
Protocol 1: Synthesis of a 5-Aryl-nicotinaldehyde via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene and water (typically a 4:1 ratio).
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-methylnicotinaldehyde.
Protocol 2: Reductive Amination of 5-Aryl-4-methylnicotinaldehyde
This protocol outlines a general procedure for the reductive amination of the aldehyde intermediate with a primary or secondary amine.
Materials:
-
5-Aryl-4-methylnicotinaldehyde (from Protocol 1)
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-aryl-4-methylnicotinaldehyde (1 equivalent) and the amine (1.1 equivalents) in DCE or THF.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for IRAK4 inhibitors synthesized from pyrimidine-based scaffolds. While specific data for inhibitors derived directly from this compound is not publicly available, the data presented for structurally related compounds illustrates the potency that can be achieved with these scaffolds.
Table 1: In Vitro Activity of Representative 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitors
| Compound ID | IRAK4 IC₅₀ (nM) | TAK1 IC₅₀ (nM) | IL-23 Cell-based Potency (nM) |
| 15 | 1.5 | 150 | 30 |
| 17 | 0.8 | >1000 | 15 |
| 18 | 1.2 | >1000 | 25 |
| Data is illustrative and based on structurally similar compounds found in the literature.[3] |
Visualization of Key Pathways and Workflows
IRAK4 Signaling Pathway
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). It plays a pivotal role in the innate immune response and inflammatory signaling. Upon ligand binding to the receptor, IRAK4 is recruited to the Myddosome complex, where it becomes activated and subsequently phosphorylates IRAK1. This initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[4]
Caption: Simplified IRAK4 signaling pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound involves a multi-step process, from initial chemical synthesis to biological evaluation.
References
Application Notes and Protocols for Functional Group Transformations of 5-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key functional group transformations of 5-Bromo-4-methylnicotinaldehyde. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, offering multiple reaction sites for the synthesis of diverse molecular scaffolds. The protocols outlined below are based on established methodologies for analogous heterocyclic aldehydes and provide a robust foundation for synthetic applications.
I. Transformations of the Aldehyde Group
The aldehyde functionality of this compound is a primary site for a variety of chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid provides 5-Bromo-4-methylnicotinic acid, a key intermediate for amide bond formation and other derivatizations.
Table 1: Representative Conditions for the Oxidation of this compound
| Oxidizing Agent | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) |
| Potassium Permanganate (KMnO₄) | Acetone/Water | Room Temp. | 2-4 h | 85-95 |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to RT | 1-2 h | 80-90 |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | DMF/Water | Room Temp. | 12-16 h | 90-98 |
Experimental Protocol: Oxidation using Potassium Permanganate
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (3:1 v/v).
-
To this solution, add potassium permanganate (1.5 eq) portion-wise at room temperature, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-Bromo-4-methylnicotinic acid.
Caption: Workflow for the oxidation of this compound.
Reductive Amination
Reductive amination allows for the introduction of various amino groups, leading to the synthesis of substituted aminomethylpyridines, a common motif in pharmacologically active compounds.
Table 2: Representative Conditions for Reductive Amination
| Amine | Reducing Agent | Solvent | Temperature | Typical Yield (%) |
| Primary/Secondary | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane | Room Temp. | 70-90 |
| Primary/Secondary | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Room Temp. | 65-85 |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Wittig Reaction
The Wittig reaction is a versatile method for converting the aldehyde into an alkene, enabling the extension of the carbon skeleton.
Table 3: Representative Conditions for the Wittig Reaction
| Ylide Type | Base | Solvent | Temperature | Product Type | Typical Yield (%) |
| Unstabilized | n-Butyllithium | THF | -78 °C to RT | (Z)-Alkene | 60-80 |
| Stabilized | Sodium Hydride (NaH) | THF | 0 °C to Reflux | (E)-Alkene | 70-95 |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.
-
Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
II. Transformations at the Bromine Position
The bromine atom on the pyridine ring serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester.
Table 4: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90-100 | 75-95 |
| Heteroarylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100-110 | 60-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.[3]
Table 5: Representative Conditions for Sonogashira Coupling
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Triethylamine | THF/DMF | Room Temp. to 60 | 70-90 |
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (6 mol%).[4]
-
Add a base, such as triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Caption: General scheme for the Sonogashira coupling reaction.
III. Conclusion
This compound is a highly functionalized pyridine derivative that serves as a versatile platform for the synthesis of a wide array of complex molecules. The aldehyde group and the bromine atom provide orthogonal sites for chemical modification, enabling a modular approach to the construction of compound libraries for drug discovery and development. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols: Preparation of 5-Bromo-4-methylnicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylnicotinaldehyde and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The strategic placement of the bromo, methyl, and formyl groups on the pyridine ring offers multiple reaction sites for diversification, enabling the synthesis of complex molecules with potential therapeutic applications. This document provides detailed protocols for the preparation of this compound and its subsequent derivatization, based on established synthetic methods.
Data Presentation
Table 1: Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| 1 | 3,5-Dibromo-4-methyl-pyridine | n-Butyllithium, DMF | THF | -100 to -78 | 1.25 h | This compound | Not specified |
Data extracted from patent US20060116519A1. The patent describes the procedure but does not explicitly state the yield for this specific step.
Table 2: Synthesis of (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-amine
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| 1 | This compound | Ethylamine (2.0 M in Methanol) | Methanol | Room Temperature | 30 min | Imine Intermediate | In-situ |
| 2 | Imine Intermediate | Sodium cyanoborohydride, Zinc chloride | Methanol | Room Temperature | 20 min (reagent prep) | (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-amine | Not specified |
This two-step, one-pot procedure is detailed in patent US20060116519A1. The yield for the combined reductive amination process is not explicitly mentioned.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dibromo-4-methyl-pyridine[1]
This protocol describes the formylation of 3,5-dibromo-4-methyl-pyridine via a lithium-halogen exchange reaction.
Materials:
-
3,5-Dibromo-4-methyl-pyridine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 3,5-dibromo-4-methyl-pyridine (15.1 mmol) in dry THF (150 mL).
-
Cool the solution to -100°C using a liquid nitrogen/ether bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 6.2 mL, 15.4 mmol) dropwise to the stirred solution, maintaining the temperature at -100°C.
-
Stir the reaction mixture for 5 minutes at -100°C.
-
Add DMF (1.8 mL, 23.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at -100°C for 20 minutes, and then allow the reaction to warm to -78°C and stir for an additional hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Characterization Data (as reported in US20060116519A1): [1]
-
¹H NMR (300 MHz, CDCl₃) δ: 10.25 (s, 1H), 8.84 (s, 1H), 8.83 (s, 1H), 2.76 (s, 3H).
Protocol 2: Reductive Amination of this compound to Synthesize (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-amine[1]
This protocol details the conversion of the aldehyde to a secondary amine via reductive amination.
Materials:
-
This compound
-
Ethylamine, 2.0 M solution in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous zinc chloride (ZnCl₂)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Dissolve this compound (6.74 g, 33.7 mmol) in methanol (290 mL) in a flask under a nitrogen atmosphere.
-
Add a 2.0 M solution of ethylamine in methanol (90 mL, 180 mmol) dropwise over 30 minutes.
-
Continue stirring the mixture at room temperature for an additional 30 minutes to form the imine intermediate.
-
In a separate flask, dissolve sodium cyanoborohydride (2.33 g, 37.1 mmol) in methanol (150 mL).
-
Add anhydrous zinc chloride (2.53 g, 18.5 mmol) to the sodium cyanoborohydride solution and stir at room temperature for 20 minutes.
-
The procedure described in the patent is part of a larger synthesis and does not explicitly detail the combination of the imine and the reducing agent solution. Typically, the reducing agent solution would be added to the imine solution and stirred until the reaction is complete.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Reductive Amination of this compound
Caption: Reductive amination of this compound.
Further Applications and Derivatization
The this compound scaffold can be further modified at several positions:
-
The Aldehyde Group: Can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or serve as an electrophile in Wittig-type reactions and aldol condensations.
-
The Bromo Group: Acts as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents. The differential reactivity of halogens can be exploited in dihalogenated pyridines, with the C-Br bond generally being more reactive than a C-Cl bond in Suzuki-Miyaura couplings.[2]
-
The Pyridine Ring: Can be subjected to N-oxidation or further electrophilic substitution under specific conditions.
These potential transformations make this compound a versatile intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.
References
Application Note: A Detailed Protocol for the Regioselective Bromination of 4-Methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive experimental protocol for the regioselective bromination of 4-methylnicotinaldehyde to synthesize 6-bromo-4-methylnicotinaldehyde. This key intermediate is valuable in medicinal chemistry and materials science for the construction of complex molecular architectures.[1] The described method utilizes N-Bromosuccinimide (NBS) as a brominating agent, which is a safer and more convenient alternative to liquid bromine.[2][3] This protocol offers a detailed, step-by-step procedure suitable for laboratory-scale synthesis, including reaction setup, work-up, purification, and characterization, presented in a format tailored for chemical researchers and drug development professionals.
Introduction
The bromination of heterocyclic compounds is a fundamental transformation in organic synthesis, providing versatile building blocks for further functionalization. 4-Methylnicotinaldehyde is a pyridine derivative with multiple potential reaction sites. This protocol focuses on the selective electrophilic aromatic substitution on the pyridine ring to yield 6-bromo-4-methylnicotinaldehyde. This regioselectivity is crucial for the synthesis of specific target molecules. The procedure employs N-Bromosuccinimide (NBS), a widely used reagent for the bromination of electron-rich aromatic compounds and heterocycles.[4] The reaction conditions are optimized for selectivity and yield, based on established methodologies for similar substrates.
Reaction Scheme
The overall reaction involves the treatment of 4-methylnicotinaldehyde with N-Bromosuccinimide in an appropriate solvent to afford the desired brominated product.
Scheme 1: Bromination of 4-methylnicotinaldehyde using NBS
Experimental Protocol
This section details the necessary materials, equipment, and step-by-step procedure for the synthesis of 6-bromo-4-methylnicotinaldehyde.
3.1 Materials and Equipment
-
Reagents:
-
4-Methylnicotinaldehyde (≥98%)
-
N-Bromosuccinimide (NBS) (≥99%), recrystallized if necessary[4]
-
Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
-
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography setup
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer, FT-IR spectrometer for characterization
-
3.2 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methylnicotinaldehyde (e.g., 1.21 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Acid Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~9.4 mmol) dropwise to the stirred solution at room temperature.
-
Brominating Agent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the NBS solution dropwise to the reaction mixture over a period of 30 minutes. After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution (20 mL) to consume any unreacted bromine.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution dropwise until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate).
-
Product Isolation: Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield 6-bromo-4-methylnicotinaldehyde as a solid.
-
Characterization: Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectra to confirm its identity and purity.
Data Presentation
The following table summarizes the quantitative data for the described experimental protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Methylnicotinaldehyde | 1.21 g (10.0 mmol) | Starting material |
| N-Bromosuccinimide (NBS) | 1.87 g (10.5 mmol) | 1.05 molar equivalents |
| Sulfuric Acid (H₂SO₄) | ~0.5 mL (~9.4 mmol) | Catalyst |
| Solvent | ||
| Dichloromethane (DCM) | 60 mL total | Anhydrous grade |
| Reaction Conditions | ||
| Temperature | Reflux (~40°C) | |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
| Work-up & Purification | ||
| Purification Method | Flash Column Chromatography | Silica gel, Hexanes/Ethyl Acetate eluent |
| Expected Results | ||
| Product | 6-Bromo-4-methylnicotinaldehyde | C₇H₆BrNO, MW: 200.03 g/mol [1] |
| Theoretical Yield | 2.00 g | |
| Expected Actual Yield | 1.40 - 1.60 g (70 - 80%) | Yields may vary based on experimental care |
| Appearance | Off-white to pale yellow solid |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from initial setup to the final characterization of the product.
Caption: Workflow for the synthesis of 6-bromo-4-methylnicotinaldehyde.
References
- 1. 6-Bromo-4-methylnicotinaldehyde|CAS 926294-07-7 [benchchem.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
Application of 5-Bromo-4-methylnicotinaldehyde in Organic Synthesis: A Detailed Guide for Researchers
Introduction
5-Bromo-4-methylnicotinaldehyde is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique trifunctional nature, featuring a pyridine core, a reactive aldehyde group, and a bromine atom, provides a powerful platform for the synthesis of a diverse array of complex organic molecules. The strategic positioning of these functional groups allows for selective transformations, making it a valuable precursor in the construction of novel pharmaceutical and agrochemical agents. This document provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols and quantitative data for key transformations.
Key Synthetic Applications
The reactivity of this compound can be broadly categorized into three main areas, leveraging the unique properties of the aldehyde, the bromo substituent, and the pyridine ring itself.
-
Reactions involving the Aldehyde Group: The aldehyde functionality serves as a key electrophilic center for a variety of nucleophilic additions and condensation reactions, enabling chain elongation and the introduction of new functional groups.
-
Transformations at the Bromo Position: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.
-
Multicomponent Reactions: The combination of the aldehyde and the activated pyridine ring system makes this compound an ideal substrate for multicomponent reactions, enabling the rapid construction of complex molecular scaffolds in a single step.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures, which are prevalent in many biologically active compounds, including kinase inhibitors. The bromine atom at the 5-position of this compound readily participates in this palladium-catalyzed reaction with various boronic acids.
General Experimental Protocol:
A mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-4-methylnicotinaldehyde.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | [65-85] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | [70-90] |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 90 | 8 | [60-80] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 18 | [55-75] |
*Yields are estimated based on reactions with structurally similar bromopyridine aldehydes and may vary.
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-4-methylnicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromo-4-methylnicotinaldehyde, also known as 5-bromo-4-methyl-pyridine-3-carbaldehyde, is a key heterocyclic intermediate used in the synthesis of various pharmaceutically active compounds. Its structural features, including the bromine atom and the aldehyde group on a substituted pyridine ring, make it a versatile building block for introducing specific moieties into larger, more complex molecules through reactions like cross-coupling and reductive amination. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a reproducible and scalable pathway from commercially available precursors.
Overall Synthetic Pathway
The synthesis of this compound can be efficiently achieved in a two-step process starting from 3,5-Dibromopyridine. The first step involves a regioselective methylation to yield the key intermediate, 3,5-Dibromo-4-methylpyridine. The second step is a halogen-lithium exchange followed by formylation to introduce the aldehyde group at the 3-position.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromo-4-methylpyridine (Intermediate)
This protocol outlines the synthesis of the methylated intermediate from 3,5-Dibromopyridine. The reaction utilizes lithium diisopropylamide (LDA) to deprotonate the 4-position, followed by quenching with an electrophile, methyl iodide.[1]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,5-Dibromopyridine | 236.88 | 5.92 g | 25 mmol |
| Diisopropylamine | 101.19 | 3.6 mL (2.57 g) | 25.5 mmol |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 16 mL | 25.6 mmol |
| Methyl Iodide | 141.94 | 2.17 mL (4.95 g) | 35 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 345 mL | - |
| Saturated aq. NH₄Cl | - | 120 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Brine | - | As needed | - |
| Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
LDA Preparation: To a solution of diisopropylamine (3.6 mL) in anhydrous THF (145 mL) under an argon atmosphere, add n-butyllithium (16 mL of 1.6 M solution in hexane) dropwise at -10°C.
-
Reaction Setup: Cool the freshly prepared LDA solution to -78°C using a dry ice/acetone bath.
-
Addition of Starting Material: In a separate flask, dissolve 3,5-dibromopyridine (5.92 g) in anhydrous THF (200 mL) and cool the solution to -78°C. Add this solution dropwise to the LDA solution.
-
Methylation: Stir the resulting reaction mixture for 30 minutes at -78°C. Add methyl iodide (2.17 mL) dropwise. Continue stirring for 2 hours at -78°C.[1]
-
Quenching: Quench the reaction by adding 120 mL of a saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Extract the mixture with ethyl acetate. Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Chromatography: Purify the crude solid by column chromatography on silica gel using a petroleum ether/EtOAc mixture (e.g., 97.5/2.5) to obtain 3,5-Dibromo-4-methylpyridine as a white solid.[1]
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the regioselective formylation of 3,5-Dibromo-4-methylpyridine via a lithium-halogen exchange reaction at very low temperatures.[2]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,5-Dibromo-4-methylpyridine | 250.91 | 3.8 g | 15.1 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 6.2 mL | 15.4 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.8 mL (1.70 g) | 23.2 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| Brine | - | As needed | - |
| Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: Add 3,5-Dibromo-4-methylpyridine (3.8 g) to a flask containing dry THF (150 mL) under an argon atmosphere.
-
Cooling: Cool the solution to -100°C using a liquid nitrogen/ether bath.
-
Lithiation: Add n-butyllithium (6.2 mL of 2.5 M solution in hexanes) dropwise while maintaining the temperature at -100°C. Stir the reaction for 5 minutes.[2]
-
Formylation: Add N,N-Dimethylformamide (DMF, 1.8 mL) dropwise. Stir the reaction for 20 minutes at -100°C, then allow it to warm to -78°C and stir for an additional hour.[2]
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[2]
-
Purification: Purify the resulting residue by silica gel chromatography (e.g., using 20% ethyl acetate/hexanes) to yield this compound. A yield of 72% has been reported for a similar transformation.[2]
Experimental Workflow Visualization
The following diagram illustrates the critical steps involved in the low-temperature formylation reaction described in Protocol 2.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-methylnicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Bromo-4-methylnicotinaldehyde.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Low or no yield is a frequent challenge in Suzuki coupling reactions. A systematic approach to troubleshooting is essential for identifying the root cause.
Possible Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently or could be decomposing. Ensure you are using a fresh, high-quality palladium catalyst. For consistency, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable pre-catalyst. If using a Pd(II) source, ensure conditions are suitable for its reduction.[1] |
| Inappropriate Ligand | The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle. For an electron-deficient substrate like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective. It may be necessary to screen a variety of ligands to find the optimal one for your specific coupling partners. |
| Suboptimal Base | The base is crucial for the transmetalation step. Its strength and nature can significantly impact the reaction outcome. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. For sensitive substrates, milder bases like KF might be beneficial.[2] |
| Poor Solubility | Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water. Adjusting the solvent ratio or switching to a solvent like DMF may be necessary. |
| Inadequate Degassing | Oxygen can lead to the deactivation of the Pd(0) catalyst and oxidation of phosphine ligands.[1] It is critical to thoroughly degas the solvent and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles. |
| Low Reaction Temperature | Suzuki couplings often require heating to proceed at a reasonable rate. If the reaction is sluggish, a cautious increase in temperature (e.g., from 80°C to 100°C) may improve the yield. However, be aware that excessive heat can lead to catalyst decomposition and side reactions. |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner can degrade through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more common with electron-deficient boronic acids. Using fresh, high-purity boronic acid or converting it to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[1] |
Issue 2: Formation of Significant Side Products
The presence of side products complicates purification and reduces the yield of the desired compound. Common side reactions in Suzuki coupling include homocoupling and dehalogenation.
Possible Causes and Solutions:
| Side Product | Potential Cause | Suggested Solutions |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or Pd(II) species.[1] | Rigorously degas the reaction mixture to remove oxygen. Use a Pd(0) catalyst source like Pd(PPh₃)₄ to bypass the in-situ reduction of a Pd(II) precatalyst. |
| Dehalogenation of this compound | The bromo substituent is replaced by a hydrogen atom. This can be caused by certain bases or solvents acting as hydride sources, or by high temperatures and prolonged reaction times. | Use anhydrous solvents and reagents. Screen different bases; sometimes a weaker base can reduce dehalogenation. Optimize the reaction time to avoid prolonged heating after the reaction has reached completion. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A1: For an electron-deficient bromopyridine like this compound, a good starting point is a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf). These are generally effective for a range of Suzuki couplings.[3] Paired with these catalysts, bulky, electron-rich phosphine ligands like SPhos or XPhos can enhance catalytic activity.
Q2: Which base and solvent system should I try first?
A2: A common and often effective combination is K₂CO₃ or K₃PO₄ as the base in a solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[4][5] This system provides good solubility for both the organic and inorganic reagents and generally promotes efficient coupling.
Q3: How can I monitor the progress of my reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product.
Q4: My boronic acid is not commercially available. What are my options?
A4: If your desired boronic acid is not available, you can synthesize it, often from the corresponding aryl bromide or iodide through a borylation reaction. Alternatively, you can explore using boronate esters, such as pinacol esters, which are often more stable and can be used directly in the Suzuki coupling.[7]
Q5: Can I run the Suzuki coupling under microwave irradiation?
A5: Yes, microwave-assisted Suzuki coupling can significantly reduce reaction times, often from hours to minutes.[4][7] This technique can be particularly useful for high-throughput synthesis and optimization studies. Typical conditions involve heating the reaction mixture in a sealed microwave vial at temperatures ranging from 120-150°C for 10-30 minutes.[4]
Data Presentation: Reaction Condition Optimization
The following tables summarize yields for Suzuki coupling reactions of nicotinaldehyde derivatives with various arylboronic acids, providing a baseline for optimizing conditions for this compound.
Table 1: Suzuki Coupling of 5-Bromonicotinaldehyde with Arylboronic Acids [8]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2,4-dimethylphenylboronic acid | 5-(2,4-dimethylphenyl)nicotinaldehyde | 85 |
| 2 | 4-tert-butylphenylboronic acid | 5-(4-tert-butylphenyl)nicotinaldehyde | 82 |
Reaction Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, in a mixture of Toluene, Ethanol, and Water.
Table 2: General Conditions for Suzuki Coupling of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | None | K₃PO₄ | 1,4-Dioxane/Water | 80-90 | 70-95 | A robust, general-purpose system.[4] |
| PdCl₂(dppf) | None | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | 65-90 | Often used for a wide range of Suzuki couplings.[3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 90-100 | 75-98 | Buchwald ligands are effective for challenging substrates.[5] |
| Pd/C | None | K₂CO₃ | Ethanol/Water | Reflux | 60-85 | A heterogeneous catalyst that can be filtered off.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4][6]
Protocol for Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the base, the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).[5]
-
Add the chosen degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-4-methylnicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-4-methylnicotinaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
Issue 1: The compound is not eluting from the column or is eluting very slowly.
-
Question: My this compound seems to be stuck on the silica gel. What could be the cause and how can I resolve this?
-
Answer: This issue is often due to the polarity of the eluent being too low. This compound is a polar compound and requires a sufficiently polar mobile phase to move through the silica gel.
-
Recommendation: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. For example, if a 10% ethyl acetate in hexane mixture is not effective, try increasing to 20% or 30%. Monitor the elution with thin-layer chromatography (TLC). For very polar compounds, a solvent system containing a small amount of methanol in dichloromethane might be necessary.[1]
-
Issue 2: The compound is decomposing on the column.
-
Question: I am observing multiple spots on my TLC after the column, suggesting my product is degrading. Why is this happening and what can I do to prevent it?
-
Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or side reactions.[2][3] The acidic silanol groups on the silica surface can promote reactions such as acetal formation if an alcohol is present in the solvent system, or other acid-catalyzed decompositions.[4][5][6]
-
Recommendation 1: Deactivate the silica gel. Before packing the column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% by volume).[3]
-
Recommendation 2: Use an alternative stationary phase. If deactivation is not effective or desired, consider using a less acidic stationary phase like neutral alumina.[3]
-
Recommendation 3: Avoid alcohol-based eluents. To prevent acetal formation, avoid using alcohols like methanol or ethanol in your mobile phase if you suspect acid-catalyzed degradation.[3]
-
Issue 3: Poor separation of the product from impurities.
-
Question: My fractions are all contaminated with a close-running impurity. How can I improve the separation?
-
Answer: Achieving good separation requires optimizing the solvent system to maximize the difference in the retention factors (Rf) between your product and the impurities.
-
Recommendation 1: Fine-tune the eluent polarity. The ideal Rf value for the target compound on a TLC plate for good separation in column chromatography is typically between 0.2 and 0.4.[1][7] Adjust your solvent system to achieve an Rf in this range for this compound while maximizing the separation from the impurity spot.
-
Recommendation 2: Try a different solvent system. If a hexane/ethyl acetate system does not provide adequate separation, explore other solvent combinations. For instance, a dichloromethane/ether or a toluene/ethyl acetate system might offer different selectivity and improve the resolution.
-
Recommendation 3: Use a gradient elution. Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent during the chromatography (gradient elution) can help to first elute less polar impurities and then the target compound with better separation. A gradient of 10% to 30% ethyl acetate in hexanes has been used for a similar compound and could be a good starting point.
-
Issue 4: The purified compound shows signs of an acidic impurity.
-
Question: My final product appears to be contaminated with 5-bromo-4-methylnicotinic acid. How can I remove this?
-
Answer: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which is a common impurity.[2]
-
Recommendation: Before column chromatography, you can wash an organic solution of the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the carboxylic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on documented procedures, a good starting point is a mixture of ethyl acetate and hexanes. A common ratio to begin with is 20% ethyl acetate in hexanes. You should always first run a TLC with your crude material in the proposed solvent system to ensure the Rf value is in the optimal range (0.2-0.4).
Q2: How can I visualize this compound on a TLC plate?
A2: this compound contains a pyridine ring and a carbonyl group, which should allow for visualization under a UV lamp (254 nm). Alternatively, staining with potassium permanganate (KMnO₄) solution can be effective as aldehydes are readily oxidized.
Q3: What is the expected Rf value for this compound?
A3: While the exact Rf value can vary depending on the specific conditions (TLC plate, temperature, chamber saturation), in a 20% ethyl acetate/hexanes system, you should aim for an Rf value between 0.2 and 0.4 for optimal separation on a column. If your initial TLC shows a significantly different Rf, you will need to adjust the solvent polarity accordingly.
Q4: Can I use a different stationary phase other than silica gel?
A4: Yes, if you observe significant product degradation on silica gel, neutral alumina is a common alternative for the purification of acid-sensitive compounds.
Q5: How should I load my sample onto the column?
A5: For the best separation, dissolve your crude product in a minimal amount of the eluent or a solvent in which it is highly soluble but is a weak eluent (e.g., dichloromethane). Apply this concentrated solution carefully to the top of the column. Alternatively, you can pre-adsorb your sample onto a small amount of silica gel (dry loading), which can often lead to better resolution.
Experimental Data
The following table summarizes key quantitative data for the purification of this compound by column chromatography.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | Standard grade silica gel is commonly used. Consider deactivating with triethylamine if degradation is observed. |
| Mobile Phase (Eluent) | 20% Ethyl Acetate in Hexanes | This is a good starting point. The ratio can be adjusted based on TLC analysis. A gradient of 10-30% ethyl acetate in hexanes can also be effective. |
| Target Rf Value (TLC) | 0.2 - 0.4 | This range generally provides the best separation in column chromatography. |
| Sample Loading | Dissolve in minimal eluent or use dry loading | Concentrated sample application leads to sharper bands and better separation. |
| Visualization | UV light (254 nm) or KMnO₄ stain | The aromatic ring and aldehyde functionality allow for these detection methods. |
Experimental Protocol
This protocol is a general guideline for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
- Securely clamp the column in a vertical position in a fume hood.
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
- Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes).
- Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
- Once the silica has settled, add a protective layer of sand on top.
2. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully apply the sample solution to the top of the silica gel bed using a pipette.
- Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
- Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
- Collect fractions in an array of test tubes or flasks.
- Monitor the progress of the separation by spotting collected fractions on TLC plates and visualizing them.
4. Product Isolation:
- Combine the fractions that contain the pure this compound.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iipseries.org [iipseries.org]
Technical Support Center: Synthesis of 5-Bromo-4-methylnicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methylnicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-methylnicotinic acid, which requires subsequent bromination and reduction, or a pre-brominated precursor like 3,5-dibromo-4-methyl-pyridine, which can be selectively functionalized.
Q2: What are the potential sources of impurities in the synthesis?
A2: Impurities can arise from several sources:
-
Incomplete reactions: Unreacted starting materials or intermediates.
-
Side reactions: Over-bromination leading to di-bromo species, or bromination at an undesired position.
-
Reagent residues: Leftover brominating agents (e.g., N-bromosuccinimide) or formylating agents.
-
Degradation: Decomposition of the product or intermediates under harsh reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques to monitor the consumption of starting materials and the formation of the product. For TLC, a typical eluent system would be a mixture of ethyl acetate and hexanes.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purification is silica gel column chromatography.[1] An eluent system of ethyl acetate in hexanes (e.g., a gradient of 10% to 30%) is often effective.[1] Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the quality and activity of your reagents, particularly organometallic reagents (e.g., n-BuLi) if used, and brominating agents. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some steps may require cryogenic conditions (e.g., -78°C to -100°C for lithiation), while others may need elevated temperatures.[1] |
| Presence of Water or Oxygen | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents. |
| Poor Quality Starting Material | Verify the purity of your starting material by techniques like NMR or melting point analysis. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Impurity | Identification | Troubleshooting Steps |
| Unreacted Starting Material | Compare the Rf value of one of the spots with the starting material. | - Increase the reaction time or temperature (with caution to avoid degradation).- Add a slight excess of the other reagent. |
| Di-brominated Species | A spot with a different Rf value, and a mass peak in MS corresponding to the addition of a second bromine atom. | - Use a controlled amount of the brominating agent (≤ 1 equivalent).- Perform the bromination at a lower temperature. |
| Corresponding Carboxylic Acid | If starting from the acid and the final step is a reduction, this will be a more polar spot on TLC. | - Ensure the reducing agent is active and used in sufficient quantity.- Increase the reaction time for the reduction step. |
| Corresponding Alcohol | If the aldehyde is formed via oxidation of the corresponding alcohol, this will be a more polar spot. | - Use a sufficient amount of the oxidizing agent.- Ensure the oxidizing agent is active. |
Quantitative Data Summary
The following table summarizes typical yields and purities reported in synthetic procedures for related compounds, which can serve as a benchmark for the synthesis of this compound.
| Synthetic Route Starting Material | Key Steps | Reported Yield | Reported Purity | Reference |
| 3,5-Dibromo-4-methyl-pyridine | Lithiation, Formylation | ~51% (of a derivative) | Purified by chromatography | [1] |
| 5-Bromonicotinic Acid | Conversion to amide, Reduction | Not explicitly stated for aldehyde | Purified by chromatography | [1] |
Experimental Protocols
Synthesis of a Derivative from 5-Bromo-4-methyl-pyridine-3-carbaldehyde (Illustrative)
This protocol is adapted from a patent describing the synthesis of a downstream product and illustrates a potential method for the generation and use of this compound.[1]
Step 1: Preparation of 5-Bromo-4-methyl-pyridine-3-carbaldehyde
Step 2: Reductive Amination (Example of Aldehyde Use)
-
Dissolve 5-Bromo-4-methyl-pyridine-3-carbaldehyde (1.0 eq) in methanol under a nitrogen atmosphere.
-
Add a solution of the desired amine (e.g., ethylamine, ~5 eq) in methanol dropwise over 30 minutes.
-
Stir the mixture at room temperature for an additional 30 minutes.
-
In a separate flask, dissolve sodium cyanoborohydride (1.1 eq) in methanol.
-
Add anhydrous zinc chloride (0.55 eq) to the sodium cyanoborohydride solution and stir for 20 minutes.
-
Add the borohydride/zinc solution to the imine-containing reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography (e.g., 20% ethyl acetate in hexanes).[1]
Visualizations
Logical Workflow for Troubleshooting Impurities
References
Technical Support Center: Synthesis of 5-Bromo-4-methylnicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methylnicotinaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound, primarily focusing on the oxidation of (5-bromo-4-methylpyridin-3-yl)methanol.
| Observed Issue | Potential Cause | Suggested Action(s) |
| Low or No Product Formation (Aldehyde) | 1. Degraded Oxidizing Agent: Common oxidizing agents like Dess-Martin periodinane (DMP) can degrade upon improper storage. 2. Insufficient Oxidant: The molar ratio of the oxidizing agent to the starting alcohol may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh batch of the oxidizing agent or test its activity on a simple, reliable substrate. 2. Increase the molar equivalents of the oxidizing agent (e.g., from 1.1 eq to 1.5 eq). 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Presence of a More Polar Spot on TLC (than starting material) | 1. Over-oxidation: The desired aldehyde has been oxidized to the corresponding carboxylic acid (5-bromo-4-methylnicotinic acid).[1] | 1. Reduce the reaction time and monitor the reaction closely by TLC. 2. Add the oxidizing agent portion-wise to control the reaction. 3. Consider using a milder oxidizing agent or performing the reaction at a lower temperature. |
| Presence of Starting Material in the Final Product | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Insufficient Stirring: In heterogeneous reactions (e.g., with MnO₂), poor mixing can lead to incomplete conversion. | 1. Extend the reaction time. 2. Ensure vigorous stirring to maintain a good suspension of the reagent. 3. Add a small additional portion of the oxidizing agent and monitor for the disappearance of the starting material. |
| Difficult Purification (Multiple Spots on TLC) | 1. Formation of Isomeric Byproducts: If the precursor was prepared by bromination, regioisomers might be present. 2. Complex Reaction Mixture: Side reactions with the solvent or impurities could be occurring. | 1. Purify the starting alcohol carefully before the oxidation step. 2. Use column chromatography with a carefully selected solvent gradient for purification. 3. Ensure all reagents and solvents are pure and dry. |
| Explosive Nature of Reagents | 1. Dess-Martin Periodinane (DMP) Instability: DMP can be explosive under certain conditions. | 1. Handle DMP with care, avoid grinding it, and do not heat it excessively. Store it properly according to safety guidelines. |
Frequently Asked Questions (FAQs)
Q1: My primary side product is the carboxylic acid. How can I minimize its formation?
A1: Over-oxidation to 5-bromo-4-methylnicotinic acid is a common issue.[1] To minimize this, you can:
-
Control the Reaction Time: Monitor the reaction progress frequently using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly.
-
Temperature Control: Perform the oxidation at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of over-oxidation.
-
Choice of Oxidant: While effective, some oxidants are more prone to over-oxidation. Consider using a milder or more selective reagent.
Q2: I am using Manganese Dioxide (MnO₂) for the oxidation, but the reaction is very slow and the yield is low. What can I do?
A2: MnO₂ oxidations are heterogeneous and their success can be highly dependent on the quality of the reagent.
-
Activation of MnO₂: Use freshly prepared or "activated" MnO₂ for better results. The activity of commercially available MnO₂ can vary.
-
Stoichiometry: A large excess of MnO₂ (5-10 equivalents) is often required to drive the reaction to completion.
-
Solvent and Temperature: Aprotic solvents like chloroform or dichloromethane are commonly used. Gentle heating might be necessary, but this also increases the risk of side reactions.
Q3: How can I effectively remove the periodinane byproducts from a Dess-Martin periodinane (DMP) oxidation?
A3: The iodine-containing byproducts can often complicate purification. A common workup procedure involves:
-
Diluting the reaction mixture with a solvent like diethyl ether.
-
Washing the organic phase with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The thiosulfate reduces the iodine species to iodide salts, which are soluble in the aqueous layer.
-
Separating the layers and further washing the organic layer with brine.
Q4: Can I use a chromium-based oxidant like PCC or PDC?
A4: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) can be used for the oxidation of primary alcohols to aldehydes. However, due to the toxicity and disposal issues associated with chromium reagents, they are often avoided in modern drug development processes in favor of reagents like DMP or methods like Swern oxidation.
Experimental Protocol: Oxidation of (5-bromo-4-methylpyridin-3-yl)methanol to this compound
This protocol is a representative procedure based on the Dess-Martin periodinane (DMP) oxidation.
Materials:
-
(5-bromo-4-methylpyridin-3-yl)methanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Sodium thiosulfate (Na₂S₂O₃)
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Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Diethyl ether
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (5-bromo-4-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.
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Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
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Stir the biphasic mixture vigorously until the organic layer becomes clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid. A patent describes purification by silica gel chromatography (20% ethyl acetate/hexanes).[2]
Visualizations
Reaction Pathway
References
stability and storage conditions for 5-Bromo-4-methylnicotinaldehyde
This technical support guide provides essential information on the stability and storage of 5-Bromo-4-methylnicotinaldehyde, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to store it under controlled conditions. Key recommendations include maintaining an inert atmosphere and storing at refrigerated temperatures.[1][2] Some suppliers also advise cold-chain transportation to maintain product quality upon arrival.[1] For general laboratory use, keeping the compound in a cool, dark, and dry place is recommended.[3][4]
Q2: What are the known stability issues with this compound?
A2: this compound is sensitive to air and light.[4] Exposure to atmospheric oxygen can lead to oxidation of the aldehyde group, while light can promote degradation. Therefore, it is essential to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light sources.
Q3: What are the primary safety hazards associated with this compound?
A3: This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times during handling.[3][5][6][7][8] Work should be conducted in a well-ventilated area or a fume hood.[5][6][7]
Troubleshooting Guide
Issue 1: My reaction involving this compound is resulting in low yields or unexpected byproducts.
Possible Cause: This could be due to the degradation of the starting material.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored as recommended, under an inert atmosphere and at 2-8°C.[1][2]
-
Minimize Exposure: During your experiment, ensure the compound has minimal exposure to air and light.[4] Use techniques such as purging reaction vessels with an inert gas.
-
Check for Impurities: Consider analyzing a small sample of your starting material by a suitable analytical method (e.g., NMR, HPLC) to check for the presence of degradation products, such as the corresponding carboxylic acid (5-Bromo-4-methylnicotinic acid).
Issue 2: The physical appearance (e.g., color) of the this compound has changed over time.
Possible Cause: A change in appearance can indicate degradation.
Troubleshooting Steps:
-
Assess Storage History: Review how the compound has been stored. Prolonged storage at room temperature or exposure to the atmosphere can accelerate degradation.
-
Purity Check: Before use in a critical experiment, it is advisable to re-analyze the compound to confirm its purity.
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Proper Dispensing: When taking a sample from the main container, ensure it is done quickly and the container is securely resealed under an inert atmosphere to protect the remaining stock.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | [1][2] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | [1][4] |
| Light Conditions | Store in a dark place | [3][4] |
| Transport | Cold-chain transportation recommended | [1] |
Table 2: Summary of Safety Information
| Hazard Statement | Description | Precautionary Statement | Personal Protective Equipment |
| H302 | Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | |
| H315 | Causes skin irritation | P280: Wear protective gloves. | Gloves |
| H317 | May cause an allergic skin reaction | P261: Avoid breathing dust. | Gloves |
| H319 | Causes serious eye irritation | P280: Wear eye protection. | Safety goggles/face shield |
| H335 | May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. | Fume hood/respirator |
Experimental Protocols
While specific experimental protocols are highly dependent on the research application, a general protocol for handling this compound in a reaction setup is provided below.
General Handling Protocol for a Reaction:
-
Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
In a fume hood, quickly weigh the desired amount of the compound into a clean, dry reaction vessel.
-
Immediately reseal the original container, purge with an inert gas, and return it to the recommended storage conditions.
-
Purge the reaction vessel containing the weighed compound with an inert gas (e.g., nitrogen or argon).
-
Add the reaction solvent (previously degassed, if necessary) to the vessel under the inert atmosphere.
-
Proceed with the reaction as per your specific protocol, maintaining an inert atmosphere and protecting the reaction from light if it is light-sensitive.
Visualizations
Caption: Troubleshooting workflow for experiments.
References
- 1. 351457-86-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 5-Bromo-3-pyridinecarboxaldehyde | 113118-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
troubleshooting failed reactions involving 5-Bromo-4-methylnicotinaldehyde
Welcome to the technical support center for 5-Bromo-4-methylnicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered in chemical reactions involving this intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield or failed Suzuki-Miyaura coupling reactions with this compound?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors:
-
Catalyst Inactivation: The palladium catalyst can decompose into inactive palladium black, particularly at elevated temperatures.[1]
-
Ligand Choice: The selected phosphine ligand may not be optimal for this specific substrate. Bulky, electron-rich phosphine ligands are often more effective for electron-deficient substrates.[2]
-
Side Reactions:
-
Protodeboronation: Cleavage of the C-B bond in the boronic acid, which is more likely with electron-rich boronic acids and in the presence of excess base and water.[1][2]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can compete with the desired cross-coupling.[1][2]
-
Dehalogenation: The bromine atom on the pyridine ring can be replaced by a hydrogen atom.[2]
-
-
Reaction Conditions: Suboptimal base, solvent, or temperature can significantly impact the reaction outcome.
Q2: My reductive amination reaction using this compound is sluggish or incomplete. What are the likely reasons?
A2: Incomplete reductive amination reactions are often traced back to issues with the formation of the imine intermediate or the subsequent reduction step:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the imine may not favor the imine. This can be addressed by removing water as it forms, for example, by using a Dean-Stark trap or adding a dehydrating agent like molecular sieves.[3][4] The reaction pH is also critical; a weakly acidic environment (pH ~4-5) is often optimal to catalyze the dehydration step without fully protonating the amine nucleophile.[5][6]
-
Suboptimal Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are selective for the iminium ion over the starting aldehyde.[7][8][9] If using a less selective reducing agent like sodium borohydride (NaBH4), competitive reduction of the aldehyde can occur.[10]
-
Aldehyde Stability: this compound can be susceptible to oxidation to the corresponding carboxylic acid, especially under basic conditions.[11][12]
Q3: I am observing unexpected byproducts in my reaction mixture. What are some common side products when working with this compound?
A3: Besides the common side reactions in specific coupling chemistries, the inherent reactivity of this compound can lead to byproducts:
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Oxidation Product: The aldehyde functional group can be oxidized to a carboxylic acid (5-bromo-4-methylnicotinic acid), particularly if the reaction is exposed to air for prolonged periods or if oxidizing agents are present.[11][12]
-
Cannizzaro-type Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.
-
Aldol Condensation: While less likely with this specific aldehyde due to steric hindrance, self-condensation or reaction with other enolizable carbonyls could occur under certain conditions.
Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?
A4: To maintain the integrity of this compound, it is crucial to protect it from degradation pathways like oxidation and hydrolysis.[11] Recommended storage conditions are in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (2-8°C).[13] Avoid exposure to light, moisture, and extreme pH conditions.[11]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper degassing of solvents and reagents to avoid catalyst oxidation.[14] |
| Inappropriate ligand | Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2] | |
| Suboptimal base or solvent | Try alternative bases (e.g., Cs2CO3, K3PO4) and solvent systems (e.g., dioxane/water, toluene/water).[15][16] | |
| Low Yield with Starting Material Consumption | Protodeboronation | Use anhydrous solvents, a weaker base (e.g., KF), or convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1][2] |
| Homocoupling of boronic acid | Add the boronic acid slowly to the reaction mixture. Ensure rigorous anaerobic conditions.[2] | |
| Dehalogenation | Lower the reaction temperature or screen different ligands and bases.[2] | |
| Multiple Unidentified Spots on TLC | Catalyst decomposition | Use a lower reaction temperature or a more stable catalyst system. |
| Impure starting materials | Verify the purity of this compound and the boronic acid by NMR or LC-MS before use. |
Reductive Amination
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inefficient imine formation | Add a dehydrating agent (e.g., molecular sieves).[3] Optimize the pH to be weakly acidic (~4-5) using a catalytic amount of acetic acid.[5][6] |
| Amine starting material is a salt | If using an amine salt, add an equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. | |
| Inactive reducing agent | Use a fresh bottle of the reducing agent. | |
| Aldehyde is Consumed but No Amine is Formed | Reduction of the aldehyde | Use a more selective reducing agent like NaBH3CN or NaBH(OAc)3 that preferentially reduces the iminium ion.[7][8][9] |
| Imine is hydrolyzing back to the aldehyde | Ensure anhydrous conditions and the presence of the reducing agent to trap the imine as it forms. | |
| Formation of Dialkylated Product | Over-alkylation of the amine | Use a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[17] Consider using a larger excess of the primary amine. |
Data Presentation
Table 1: Illustrative Reaction Conditions for Suzuki-Miyaura Coupling of this compound
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh3)4 (5 mol%) | K2CO3 (2 eq) | Toluene/EtOH/H2O (4:1:1) | 90 | 12-18 | 75-85 |
| Pd(dppf)Cl2 (3 mol%) | Cs2CO3 (2 eq) | Dioxane/H2O (4:1) | 100 | 4-8 | 80-90 |
| Pd(OAc)2 (2 mol%) / SPhos (4 mol%) | K3PO4 (3 eq) | Dioxane/H2O (5:1) | 100 | 6-10 | 85-95 |
Note: Yields are illustrative and can vary based on the specific boronic acid partner and reaction scale.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Features |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Can reduce both aldehydes and imines; may require a two-step process for good selectivity.[10] |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, THF | Selective for iminium ions at pH ~4-7; toxic cyanide byproducts.[7][8][9] |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, 1,2-Dichloroethane | Mild and selective for iminium ions; does not require acidic conditions.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K3PO4, 2.0 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%) and any necessary ligands.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[2]
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Heat the reaction mixture to 80-100°C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[18]
Protocol 2: General Procedure for One-Pot Reductive Amination
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol).
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If necessary, add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise at 0°C.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Caption: Experimental workflow for a two-step reductive amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-4-methylnicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the yield and purity of 5-Bromo-4-methylnicotinaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound, with the molecular formula C₇H₆BrNO, is a substituted pyridine derivative.[1] It serves as a crucial intermediate and building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds.[2][3] Its strategic placement of bromo, methyl, and aldehyde groups allows for diverse chemical modifications.
Q2: What are the primary synthetic routes to this compound?
A2: The most common modern route involves the formylation of a di-substituted pyridine precursor. A key method is the lithium-halogen exchange on a starting material like 3,5-Dibromo-4-methyl-pyridine, followed by quenching with an electrophilic formylating agent such as N,N-Dimethylformamide (DMF).[3] Alternative strategies might involve the oxidation of the corresponding alcohol, (5-Bromo-4-methyl-pyridin-3-yl)-methanol.
Q3: What are the critical safety considerations for this synthesis?
A3: The synthesis involves hazardous materials that require careful handling.
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n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (Nitrogen or Argon).
-
Cryogenic Temperatures: The reaction is performed at very low temperatures (-78°C to -100°C), requiring the use of dry ice/acetone or liquid nitrogen slush baths and appropriate personal protective equipment (PPE).[3]
-
Halogenated Pyridines: These compounds are generally irritants and should be handled in a well-ventilated fume hood.[4][5]
Troubleshooting Guide
Q1: My reaction yield is very low. What are the most common causes?
A1: Low yields in this synthesis often stem from issues with the initial lithiation step. Several factors are critical:
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Atmospheric Moisture: n-Butyllithium is extremely reactive towards water. Ensure all glassware is oven-dried or flame-dried immediately before use and that the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.
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Reagent Quality: The quality of the n-BuLi solution is paramount. Use a recently titrated or freshly opened bottle. The solvent (e.g., THF) must be anhydrous.
-
Temperature Control: The lithium-halogen exchange is highly exothermic and must be performed at very low temperatures (typically -78°C or below) to prevent side reactions and ensure regioselectivity.[3] Adding the n-BuLi dropwise while carefully monitoring the internal temperature is crucial.[3]
-
Quenching: The addition of the formylating agent (DMF) should also be done at low temperature to prevent over-addition or side reactions.
Q2: I am observing significant impurities after workup. What are these byproducts and how can they be minimized?
A2: Impurity formation is a common challenge. The primary byproducts often include:
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Starting Material: Unreacted 3,5-Dibromo-4-methyl-pyridine indicates an incomplete reaction. This can be addressed by ensuring the n-BuLi is active and added in the correct stoichiometric amount.
-
Protonated Species: If the intermediate lithiated species reacts with a proton source (like trace water in the solvent or DMF), it will form 3-Bromo-4-methyl-pyridine. Minimizing this requires rigorously anhydrous conditions.
-
Double Addition Products: While less common at low temperatures, the aldehyde product can be attacked by another equivalent of the lithiated intermediate.
To minimize these, maintain strict temperature control and ensure all reagents and solvents are pure and anhydrous.[3]
Q3: Purification by silica gel chromatography is difficult and results in product loss. Are there alternative methods?
A3: While silica gel chromatography is a standard method for purifying this type of compound, several issues can arise.[3] If you are experiencing product loss, consider the following:
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Deactivation of Silica: Aldehydes can sometimes be unstable on silica gel. Pre-treating the silica with a small amount of triethylamine (~1%) in the eluent can help prevent product degradation on the column.
-
Alternative Purification:
-
Crystallization: If the crude product is a solid, recrystallization is an excellent alternative.[6] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that selectively crystallize the desired product.
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This can be used to separate the aldehyde from non-aldehyde impurities. The aldehyde can then be regenerated by treatment with an acid or base.[7]
-
Experimental Protocols & Data
Protocol: Synthesis via Formylation of 3,5-Dibromo-4-methyl-pyridine[3]
This protocol is adapted from a documented synthesis of an intermediate for a pharmaceutical agent.[3]
1. Reaction Setup:
- A three-necked, round-bottomed flask is oven-dried and equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
- The flask is charged with 3,5-Dibromo-4-methyl-pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
2. Lithiation:
- The solution is cooled to between -78°C and -100°C using a dry ice/acetone or liquid nitrogen/ether bath.
- n-Butyllithium (n-BuLi) in hexanes (1.02 eq) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -90°C.
- The mixture is stirred at this temperature for 5-10 minutes after the addition is complete.
3. Formylation (Quench):
- Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) is added dropwise, again maintaining the temperature below -90°C.
- The reaction is stirred for an additional 20 minutes at -100°C and then allowed to warm to -78°C for 1 hour.
4. Workup and Extraction:
- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- The mixture is allowed to warm to room temperature and then extracted with an organic solvent such as ether or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
5. Purification:
- The crude residue is purified by silica gel chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Data Summary: Reaction Parameter Optimization
Optimizing reaction conditions is key to maximizing yield. The following table provides a conceptual framework for optimization based on common organic synthesis principles.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Temperature | -78°C | -100°C | Increased regioselectivity, reduced side products[3] |
| n-BuLi Eq. | 1.1 eq | 1.02 eq | Reduced formation of impurities from excess base |
| Solvent | Anhydrous THF | Anhydrous THF | Critical for reaction success[3] |
| Reaction Time | 1 hour post-quench | 1 hour post-quench | Generally sufficient for completion[3] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Detailed experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. 351457-86-8|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-4-methylnicotinic acid | 677702-58-8 [sigmaaldrich.com]
- 6. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
identification of byproducts in 5-Bromo-4-methylnicotinaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-methylnicotinaldehyde. The information is designed to help identify and mitigate the formation of common byproducts in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
The most frequently encountered byproduct is the corresponding primary alcohol, (5-Bromo-4-methyl-pyridin-3-yl)-methanol , resulting from the reduction of the aldehyde functionality. Other potential byproducts depend on the specific reaction conditions and include:
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5-Bromo-4-methylnicotinic acid: Formed through the oxidation of the aldehyde.
-
Imine derivatives: Resulting from the reaction of the aldehyde with primary or secondary amines present in the reaction mixture.
-
Homocoupling products: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, self-coupling of the starting material or the boronic acid can occur.
-
Protodeboronation products: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a hydrogen atom from the solvent or base.
Q2: How can I minimize the reduction of the aldehyde to the alcohol byproduct?
The reduction of the aldehyde group is a common issue, particularly in reactions employing hydride reagents or certain catalytic systems. To minimize this side reaction:
-
Choice of Reducing Agent: When a reduction is intended, use a mild and selective reducing agent. For instance, if a reductive amination is being performed, sodium triacetoxyborohydride is often a better choice than sodium borohydride to avoid over-reduction of the aldehyde.
-
Temperature Control: Maintain the recommended reaction temperature. Lowering the temperature can sometimes reduce the rate of the competing reduction.
-
Protecting Group Strategy: In multi-step syntheses, consider protecting the aldehyde group as an acetal. This group is stable under many reaction conditions and can be easily removed later.
Q3: What are the key considerations for performing a Suzuki-Miyaura coupling with this compound?
Successful Suzuki-Miyaura couplings with this substrate depend on several factors to avoid common byproducts like homocoupling and protodeboronation:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. For example, using pre-catalysts like XPhos Pd G4 can sometimes offer better results than traditional catalysts like Pd(PPh₃)₄.
-
Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃) can influence the reaction outcome. The base activates the boronic acid for transmetalation.
-
Solvent System: A suitable solvent system (e.g., dioxane/water, THF/water) is necessary to dissolve all reactants and facilitate the reaction.
Troubleshooting Guides
Issue 1: Formation of (5-Bromo-4-methyl-pyridin-3-yl)-methanol as a Major Byproduct
| Potential Cause | Troubleshooting Step |
| Over-reduction by hydride reagent | Use a milder reducing agent (e.g., sodium triacetoxyborohydride instead of sodium borohydride). Add the reducing agent portion-wise at a low temperature. |
| Unintended reduction by catalyst | In catalytic reactions (e.g., hydrogenations), screen different catalysts and optimize reaction time and hydrogen pressure. |
| Incomplete oxidation | If the aldehyde is an intermediate from the oxidation of the corresponding alcohol, ensure complete conversion by using a sufficient amount of oxidizing agent and adequate reaction time. |
Issue 2: Low Yield and Complex Mixture in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure rigorous exclusion of oxygen by properly degassing the solvent and maintaining an inert atmosphere. |
| Homocoupling of boronic acid | Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Add the boronic acid slowly to the reaction mixture. |
| Protodeboronation | Ensure the base is of good quality and adequately dried. Optimize the solvent system to ensure all components are in solution. |
| Incorrect catalyst/ligand system | Screen different palladium catalysts and phosphine ligands. |
Experimental Protocols
Protocol 1: Reductive Amination of this compound with Ethylamine
This protocol is adapted from a patent describing the synthesis of a related compound and illustrates a method where the aldehyde is converted to an amine.[1]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Ethylamine solution in methanol (e.g., 2.0 M, ~5 eq)
-
Sodium cyanoborohydride (1.1 eq)
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Anhydrous zinc chloride (0.55 eq)
-
Methanol (anhydrous)
Procedure:
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Dissolve this compound in anhydrous methanol under a nitrogen atmosphere.
-
Add the solution of ethylamine in methanol dropwise to the aldehyde solution over 30 minutes at room temperature.
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Stir the mixture for an additional 30 minutes at room temperature.
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In a separate flask, dissolve sodium cyanoborohydride in anhydrous methanol.
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Add anhydrous zinc chloride to the sodium cyanoborohydride solution and stir for 20 minutes at room temperature.
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Add the solution from step 5 to the imine-containing solution from step 3.
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Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Quench the reaction carefully with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Potential Byproducts in Reactions of this compound
| Reaction Type | Starting Material | Potential Byproduct | Formation Mechanism |
| Reduction | This compound | (5-Bromo-4-methyl-pyridin-3-yl)-methanol | Reduction of the aldehyde |
| Oxidation | This compound | 5-Bromo-4-methylnicotinic acid | Oxidation of the aldehyde |
| Suzuki Coupling | This compound | Homocoupling Product | Dimerization of starting materials |
| Suzuki Coupling | Arylboronic acid | Protodeboronation Product | Loss of boronic acid group |
| Reaction with Amines | This compound | Imine | Condensation of aldehyde and amine |
Visualizations
Troubleshooting Workflow for Byproduct Identification
References
safe handling and disposal of 5-Bromo-4-methylnicotinaldehyde
This technical support center provides guidance on the safe handling and disposal of 5-Bromo-4-methylnicotinaldehyde for researchers, scientists, and drug development professionals. The information provided is based on the safety data of structurally similar compounds and established laboratory safety practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It may also be harmful if swallowed.[1][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is mandatory to ensure personal safety. This includes chemical-resistant gloves (e.g., nitrile), a laboratory coat, and chemical safety goggles with side-shields or a face shield.[4][5] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][3]
Q3: How should this compound be stored?
A3: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][6] It should be kept away from strong oxidizing agents.[1]
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures:
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Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][6]
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Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
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Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[6]
Q5: How do I properly dispose of this compound and contaminated waste?
A5: this compound and any contaminated materials must be disposed of as hazardous waste.[5] Do not dispose of it down the drain or in regular trash.[3][5] All waste should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal company.[3][4]
Troubleshooting Guides
Spill Management
| Issue | Immediate Action | Cleanup Procedure | Waste Disposal |
| Small Solid Spill | Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate PPE (gloves, goggles, lab coat, and respirator if dust is present). | Carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.[3] Place the collected material into a labeled hazardous waste container. | Seal the container and store it in a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) office for pickup. |
| Solution Spill | Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate PPE. | Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, carefully scoop the material into a labeled hazardous waste container. | Seal the container and store it in a designated hazardous waste accumulation area. Contact your institution's EHS office for pickup. |
Experimental Protocols
Protocol for Handling and Weighing this compound
-
Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Prepare all necessary equipment, including a weighing balance, spatula, weighing paper, and a labeled receiving vessel.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile), and safety goggles.
-
Handling: Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Weighing: Place a piece of weighing paper on the balance and tare it. Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Transfer: Carefully transfer the weighed compound into the receiving vessel.
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Decontamination: Clean the spatula and any other contaminated surfaces. Dispose of the weighing paper and any contaminated gloves in a designated solid hazardous waste container.
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Storage: Securely seal the container of this compound and return it to its designated storage location.
Visual Guides
Caption: Workflow for Safe Handling of this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
Technical Support Center: Regioselective Synthesis of Substituted Pyridines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in the regioselective synthesis of substituted pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of substituted pyridines, presented in a question-and-answer format.
Hantzsch Pyridine Synthesis
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions, incomplete oxidation, or the formation of side products.[1][2]
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Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[1]
-
Troubleshooting: Consider alternative catalysts and energy sources. Using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields to over 90%.[3] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at 90°C can also lead to high yields (up to 95%) in shorter reaction times.[3]
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine. Incomplete oxidation will directly lead to lower yields.
-
Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[2][4] For milder conditions, iodine in refluxing methanol can be employed, though optimization is key to prevent side reactions.[2]
-
-
Side Reactions: Byproduct formation consumes starting materials and reduces the desired product yield.
Q2: I am trying to synthesize an unsymmetrical pyridine using the Hantzsch reaction and I'm getting a mixture of regioisomers. How can I obtain a single, specific regioisomer?
A2: The formation of regioisomers is a common challenge in unsymmetrical Hantzsch syntheses where two different β-dicarbonyl compounds are used in a one-pot reaction. This leads to a mixture of the two desired unsymmetrical pyridines and two undesired symmetrical side products.[5][6]
-
Solution: The most effective strategy is to switch from a one-pot reaction to a sequential, multi-step synthesis. This approach ensures that only the desired intermediates are present to react, thus preventing the formation of regioisomers.[5][6]
-
Step 1: Knoevenagel Condensation: React the aldehyde with the first β-dicarbonyl compound to form the Knoevenagel adduct. Isolate and purify this intermediate.
-
Step 2: Enamine Formation: React the second β-dicarbonyl compound with the nitrogen source (e.g., ammonium acetate) to form the enamine.
-
Step 3: Michael Addition and Cyclization: React the purified Knoevenagel adduct with the enamine to form the desired unsymmetrical 1,4-dihydropyridine.[5]
-
Kröhnke Pyridine Synthesis
Q3: My Kröhnke pyridine synthesis is giving a low yield. What are the potential issues?
A3: Low yields in the Kröhnke synthesis can often be attributed to impure starting materials, inefficient reaction conditions, or the formation of side products.[7]
-
Impure Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical.
-
Troubleshooting: Purify the starting materials before use. The α-pyridinium methyl ketone salt can be recrystallized, and the α,β-unsaturated carbonyl compound (chalcone) can be purified by recrystallization or column chromatography.[7]
-
-
Inefficient Reaction Conditions:
-
Side Reactions: Self-condensation of the α,β-unsaturated carbonyl or the formation of benzo[a]indolizine derivatives can occur.[7]
-
Troubleshooting: Control the addition of reagents and optimize the reaction temperature to minimize self-condensation. Careful control of reaction conditions can also suppress the formation of indolizine side products.[7]
-
Minisci Reaction
Q4: I am struggling with poor regioselectivity in the Minisci radical alkylation of an unsubstituted pyridine, obtaining a mixture of C2 and C4-alkylated products. How can I achieve C4-selectivity?
A4: The direct C4-alkylation of pyridines via the Minisci reaction is a known challenge, often resulting in a mixture of regioisomers.[9][10]
-
Solution: Employ a removable blocking group to direct the radical attack exclusively to the C4 position. A maleate-derived blocking group has been shown to be highly effective in achieving excellent C4-regioselectivity.[1][9][10] This strategy allows for the functionalization to be performed under classic Minisci conditions without the need for an acid, yielding a single C4-adduct.[9]
Bohlmann-Rahtz Pyridine Synthesis
Q5: The high temperatures required for the cyclodehydration step in my Bohlmann-Rahtz synthesis are leading to decomposition of my starting materials. How can I address this?
A5: The high temperatures for the cyclodehydration step are a common drawback of the Bohlmann-Rahtz synthesis.[11]
-
Solution: The use of a catalyst can significantly lower the required reaction temperature.
-
Troubleshooting: Employing a Brønsted acid like acetic acid or a solid acid catalyst such as Amberlyst-15 can facilitate the cyclodehydration at a lower temperature.[3][12] Lewis acids like zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) are also effective catalysts for this transformation.[11][12]
-
Data Presentation
Table 1: Catalyst and Condition Effects on Hantzsch Pyridine Synthesis Yield
| Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Reference |
| None (Classical) | Ethanol | Reflux | Long | Low | [2][4] |
| p-Toluenesulfonic acid (PTSA) / Ultrasonic | Aqueous Micelles | Room Temp. | 30-60 min | >90 | [3] |
| γ-Al₂O₃ nanoparticles | Solvent-free | 90°C | 5-25 min | up to 95 | [3] |
| Ferric Chloride (in one-pot aromatization) | Water | N/A | N/A | Good | [2][4] |
| Iodine | Methanol | Reflux | N/A | High | [2] |
| Microwave Irradiation | Ethanol | 120°C | 5-15 min | 82-94 | [4] |
Table 2: Troubleshooting Guide for Pyridine Isomer Separation
| Problem | Observation | Potential Cause | Troubleshooting Strategy | Reference |
| Difficulty in Separation | Close boiling points of isomers | Similar physicochemical properties | - Extractive Distillation: Use a high-boiling solvent to alter relative volatilities.- Chromatography (HPLC): Employ mixed-mode or specialized columns.- Complexation/Crystallization: Form a salt or complex with one isomer to facilitate separation by filtration. | [4] |
| HPLC Peak Tailing | Asymmetrical peaks | Strong interactions with acidic residual silanol groups on the stationary phase | - Adjust Mobile Phase pH: Operate at a pH where the pyridine is in a consistent ionic state (e.g., <4).- Add a Competing Base: Use an additive like triethylamine (TEA) to saturate active silanol sites. | [4] |
Experimental Protocols
Protocol 1: Regioselective Minisci C-4 Alkylation of Pyridine using a Blocking Group[1]
-
Minisci Reaction:
-
To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and H₂O (2.5 mL).
-
Stir the biphasic mixture at 50°C for 2 hours.
-
Monitor the reaction and regioselectivity by NMR or LCMS.
-
Upon completion, dilute the reaction with dichloromethane (1 mL).
-
-
Base-promoted Deprotection:
-
To the crude alkylated product, add DBU (225 µL, 1.5 mmol, 3 equiv) in dichloromethane (5 mL, 0.1 M).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel containing 1 N NaOH (3 mL) to adjust the pH >10.
-
Extract the aqueous phase with dichloromethane (3 x 3 mL).
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the C-4 alkylated pyridine.
-
Protocol 2: Sequential Hantzsch Synthesis for a Single Regioisomer[5]
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent like ethanol or isopropanol.
-
Add a catalytic amount of a base, such as piperidine or diethylamine (approx. 0.1 eq.).
-
Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure to yield the Knoevenagel adduct.
-
-
Michael Addition & Cyclization:
-
In a separate flask, dissolve the second β-ketoester (1.0 eq.) and ammonium acetate (1.2 eq.) in ethanol.
-
Add the purified Knoevenagel adduct to this solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.
-
Protocol 3: One-Pot Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines[12]
-
In a flask, thoroughly mix the substituted acetophenone (2.0 equiv), substituted benzaldehyde (1.0 equiv), and ammonium acetate (excess).
-
Heat the solvent-free mixture at 120-140 °C for 2-4 hours. The mixture will melt and then solidify upon completion.
-
Allow the mixture to cool to room temperature.
-
Treat the solid residue with water and break it up.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 4: Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis[11]
-
In a suitable solvent such as a 5:1 mixture of toluene and acetic acid, combine the enamine and the ethynyl ketone.
-
Heat the reaction mixture and monitor its progress by TLC. The use of acetic acid allows for the cyclodehydration to proceed at a significantly lower temperature than in the absence of a catalyst.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the 2,3,6-trisubstituted pyridine.
Mandatory Visualization
References
- 1. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-4-methylnicotinaldehyde and Other Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Bromo-4-methylnicotinaldehyde with other common bromopyridine isomers. The selection of a halogenated pyridine building block is a critical decision in synthetic chemistry, directly impacting reaction efficiency, conditions, and overall yield. This document outlines the key factors governing reactivity in prevalent cross-coupling and substitution reactions, supported by experimental data and detailed protocols to aid in strategic synthetic planning.
Principles of Bromopyridine Reactivity
The reactivity of the carbon-bromine (C-Br) bond in bromopyridines is fundamentally governed by the electronic influence of the ring nitrogen atom and the effects of other substituents. The position of the bromine atom relative to the nitrogen is the primary determinant of its reactivity in palladium-catalyzed cross-coupling reactions.
-
Electronic Effects : The nitrogen atom is strongly electron-withdrawing, which polarizes the C-Br bond. This effect is most pronounced when the bromine is at the 4-position (para) or 2-position (ortho), making the attached carbon more electrophilic and susceptible to oxidative addition by a palladium(0) catalyst. The effect is weaker at the 3-position (meta).[1]
-
General Reactivity Order : For palladium-catalyzed cross-coupling reactions, the general order of reactivity for unsubstituted bromopyridine isomers is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[2] 3-Bromopyridines are the least reactive and often require more forcing conditions, such as higher temperatures or more active catalysts, to achieve comparable yields.[2]
-
Substituent Effects : In this compound, the bromine is at the 5-position, which is electronically analogous to the 3-position. However, its reactivity is further modulated by the presence of a methyl group at the 4-position and an aldehyde at the 3-position.
-
The aldehyde group is strongly electron-withdrawing, which increases the electrophilicity of the pyridine ring. This effect significantly activates the C-Br bond for nucleophilic aromatic substitution (SNAr) and can also influence cross-coupling reactions.
-
The methyl group is electron-donating, which may slightly counteract the activating effect of the aldehyde in cross-coupling reactions. It can also introduce steric hindrance.
-
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of bromopyridines as synthetic intermediates is most evident in their application in palladium-catalyzed cross-coupling reactions.[1] The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step.[1]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis.[3] The reactivity of bromopyridines in this reaction clearly illustrates their electronic differences.[1]
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | Moderate to Good* | [3] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 92 | [3] |
| 3-Amino-5-bromopyridine | 4-Methylphenylboronic Acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 | [4] |
| 4-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | High (>90) | [1] |
| 3-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | Low to Moderate | [1][2] |
*Yields for this compound are estimated based on the reactivity of 3-bromopyridine derivatives, which may require more optimized conditions for high conversion.[2]
Table 2: Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalyst system.[5][6]
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Et₃N | THF | 60-80 | 3-6 | Moderate* | [7] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 | [8] |
| 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (2.5) | (No Cu) | P(t-Bu)₃ | DMF | RT | 18 | 85 | [9] |
| 4-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | Toluene | 70 | 2 | 95 | [1] |
*Reactivity is estimated. The aldehyde functionality is generally tolerant of Sonogashira conditions.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[10]
| Substrate | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| This compound | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | Good to High* | [11] |
| 2-Bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 | [12] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 80 | 60 | [2] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 81 | [13] |
*Yields are estimated based on general protocols for electron-deficient aryl bromides.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing group, such as a nitro or carbonyl group, positioned ortho or para to a leaving group can activate an aromatic ring towards nucleophilic attack.[14] This occurs via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[15]
In This compound , the aldehyde group is ortho to the bromine atom. This positioning strongly activates the C-Br bond for SNAr. Consequently, this substrate is expected to be significantly more reactive in SNAr reactions compared to bromopyridines lacking such an activating group. For instance, 3-bromopyridine is generally inert to SNAr, while 2- and 4-bromopyridines require harsh conditions. The ortho-aldehyde in this compound allows for facile displacement of the bromide with a variety of nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild conditions.
// Main Topic Reactivity [label="Bromopyridine Reactivity", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Primary Factors Electronic [label="Electronic Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Steric [label="Steric Hindrance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReactionType [label="Reaction Type", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-factors for Electronic N_Position [label="Position of Nitrogen\n(ortho, meta, para to Br)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", style="filled,dashed"]; Substituents [label="Substituent Effects\n(EWG vs. EDG)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", style="filled,dashed"];
// Sub-factors for Reaction Type CrossCoupling [label="Cross-Coupling\n(e.g., Suzuki, Sonogashira)", fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05", style="filled,dashed"]; SNAr [label="Nucleophilic Substitution\n(SNAr)", fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05", style="filled,dashed"];
// Edges Reactivity -> Electronic; Reactivity -> Steric; Reactivity -> ReactionType;
Electronic -> N_Position; Electronic -> Substituents;
ReactionType -> CrossCoupling; ReactionType -> SNAr;
// Example for the specific molecule Molecule [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; Substituents -> Molecule [label="Aldehyde (EWG)\nMethyl (EDG)"]; SNAr -> Molecule [label="Highly Activated\n(ortho-aldehyde)"]; CrossCoupling -> Molecule [label="Moderately Reactive\n(3-position Br)"]; Steric -> Molecule [label="Methyl group"]; } .dot Caption: Factors influencing bromopyridine reactivity.
Experimental Protocols
The following are generalized protocols that serve as a starting point for reaction optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [3]
-
Reaction Setup : To a dry Schlenk flask, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas three times.
-
Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heating : Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="1. Assemble Reagents\n(Bromopyridine, Boronic Acid, Base, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="2. Establish Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="3. Add Degassed Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="4. Heat and Stir\n(e.g., 80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="5. Monitor Progress\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Aqueous Work-up\n(Extraction & Washing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="7. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> heat [label="Incomplete"]; workup -> purify; purify -> product; } .dot Caption: General experimental workflow for Suzuki coupling.
Protocol 2: General Procedure for Sonogashira Coupling [8]
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Solvent and Reagents : Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N or DIPA, 2-3 equiv).
-
Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Reaction : Stir the mixture at room temperature or heat as required (e.g., 60-100 °C).
-
Monitoring : Monitor the reaction to completion by TLC or LC-MS.
-
Work-up : Dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification : Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination [12]
-
Catalyst Pre-formation (Optional but recommended) : To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere : Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition : Add anhydrous solvent (e.g., toluene) followed by the bromopyridine (1.0 equiv) and the amine (1.2 equiv).
-
Heating : Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
This compound presents a unique reactivity profile compared to simple bromopyridines.
-
In palladium-catalyzed cross-coupling reactions , its reactivity is characteristic of a 3-bromopyridine derivative, generally requiring more forcing conditions than 2- or 4-bromo isomers. The electronic effects of the methyl and aldehyde groups may require specific ligand and catalyst optimization to achieve high yields.
-
In nucleophilic aromatic substitution (SNAr) , it is a highly activated substrate due to the powerful electron-withdrawing aldehyde group located ortho to the bromine leaving group. This makes it an excellent candidate for the facile introduction of various nucleophiles at the 5-position.
This dual reactivity makes this compound a versatile building block. Researchers can strategically choose reaction conditions to favor either cross-coupling or SNAr, enabling the synthesis of a diverse range of complex substituted pyridine derivatives for applications in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
Comparative Analysis of the Biological Activities of 5-Bromo-4-methylnicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 5-Bromo-4-methylnicotinaldehyde, a class of compounds with emerging therapeutic potential. By summarizing key experimental data and methodologies, this document aims to facilitate further research and development in this area. The core structure, featuring a brominated pyridine ring with methyl and aldehyde substitutions, serves as a versatile scaffold for generating derivatives with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Derivatives of nicotinaldehyde and related nicotinamides have demonstrated notable efficacy against a range of pathogenic bacteria and fungi. The introduction of different substituents on the core structure significantly influences the antimicrobial spectrum and potency.
Comparative Data
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for various nicotinamide and nicotinaldehyde derivatives against several microbial strains.
| Compound Class | Derivative/Compound | Target Microorganism | MIC (µM) | Reference |
| Phenylfuranylnicotinamidines | Compound 4a | Staphylococcus aureus | 10 | [1] |
| Phenylfuranylnicotinamidines | Compound 4b | Staphylococcus aureus | 10 | [1] |
| Phenylfuranylnicotinamidines | General Series | Escherichia coli, Pseudomonas aeruginosa, Bacillus megaterium | 10-20 | [1] |
| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide | Series 2a-2d | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Effective | [2][3] |
| Nicotinic acid hydrazides | Series NC 1–7 | Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans | Not specified | [4] |
Experimental Protocols
Broth Microdilution Method: [4] This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Microbial Suspension: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The pyridine scaffold is a prominent feature in many anticancer drugs, and derivatives of this compound are being explored for their antiproliferative effects. Structure-activity relationship studies indicate that the nature and position of substituents can modulate the cytotoxic potential of these compounds.[1]
Comparative Data
The following table summarizes the anticancer activity of various related derivatives against different cancer cell lines, typically reported as the concentration required to inhibit 50% of cell growth (GI50).
| Compound Class | Derivative/Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| Phenylfuranylnicotinamidines | Compound 4e | Panel of 60 cell lines | 0.83 | 2.51 | 100 | [1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Compound 4e | CNS (SNB-75) | - | - | - | [5] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Compound 4i | CNS (SNB-75) | - | - | - | [5] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Compound 4i | Renal (UO-31) | - | - | - | [5] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Compound 4i | Leukemia (CCRF-CEM) | - | - | - | [5] |
| Cinnamaldehyde-based chalcones | Compound 3e | Colon (Caco-2) | 32.19 | - | - | [6] |
Note: PGI (Percent Growth Inhibition) was reported for some compounds at a single concentration rather than GI50 values.[5]
Experimental Protocols
MTT Assay for Cytotoxicity: [7] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Potential Signaling Pathways
Studies on structurally related compounds suggest that their anticancer effects may be mediated through the induction of apoptosis. For instance, some cinnamaldehyde-based chalcones have been shown to activate Caspase-3 via an intrinsic apoptotic pathway.[6]
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives is an active area of investigation. Brominated compounds, in particular, have shown promise in modulating inflammatory responses. For example, brominated indoles have been found to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[8]
Comparative Data
The following table presents the half-maximal inhibitory concentration (IC50) values for related brominated compounds against the production of key inflammatory mediators.
| Compound Class | Derivative/Compound | Inflammatory Mediator | IC50 (µM) | Reference |
| Brominated Indoles | 5-bromoisatin | TNFα | 38.05 | [8] |
| Brominated Indoles | Isatin | NO | ~339.8 | [8] |
| Pyridine-based Hydrazides | Compound 5g | Protein Denaturation | 100.60 (µg/mL) | [9] |
| Pyridine-based Hydrazides | Compound 5l | Protein Denaturation | 46.29 (µg/mL) | [9] |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay: [8] This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Griess Assay: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated and untreated stimulated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. latamjpharm.org [latamjpharm.org]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Structural Analysis of 5-Bromo-4-methylnicotinaldehyde Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural and functional differences between analogs of a lead compound is paramount. This guide provides a comprehensive comparison of 5-Bromo-4-methylnicotinaldehyde analogs, focusing on their structural characterization and biological activities. By presenting key experimental data in a comparative format, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
This guide focuses on a series of pyridine-3-carbaldehyde thiosemicarbazone derivatives, which serve as close structural analogs to this compound. The substitution patterns on the pyridine ring significantly influence their spectroscopic properties and biological efficacy, offering valuable insights into their structure-activity relationships (SAR).
Quantitative Data Summary
The following tables summarize the key spectroscopic and biological data for a series of synthesized pyridine-3-carbaldehyde thiosemicarbazone derivatives. These compounds, including a 2-chloro-5-bromo-pyridine-3-carbaldehyde derivative, provide a strong comparative basis for understanding the impact of substitutions on the core structure.
Table 1: Spectroscopic Data of Pyridine-3-carbaldehyde Thiosemicarbazone Analogs [1]
| Compound ID | Substitution Pattern | ¹H-NMR (δ, ppm) - Key Signals | ¹³C-NMR (δ, ppm) - Key Signals | IR (cm⁻¹) - Key Bands |
| 1 | 6-(1-trifluoroethoxy) | 8.04 (s, 1H, Py-H⁴), 8.79 (s, 1H, Py-H⁶), 8.33 (s, 2H, NH₂), 8.57 (s, 1H, CH=N), 11.66 (s, 1H, NH) | 149.00, 147.77, 133.09, 132.42, 132.04 (Py), 137.79 (HC=N), 178.85 (C=S) | 3446, 3238 (NH₂), 3146 (NH), 1602 (C=N), 837 (C=S) |
| 2 | 6-(4′-fluorophenyl) | - | - | - |
| 3 | 5-chloro | - | - | - |
| 4 | 2-chloro-5-bromo | 8.04 (s, 1H, Py-H⁴), 8.79 (s, 1H, Py-H⁶), 8.33 (s, 2H, NH₂), 8.57 (s, 1H, CH=N), 11.66 (s, 1H, NH) | 149.00, 147.77, 133.09, 132.42, 132.04 (Py), 137.79 (HC=N), 178.85 (C=S) | 3446, 3238 (NH₂), 3146 (NH), 1602 (C=N), 837 (C=S) |
| 5 | 6-(3′,4′-dimethoxyphenyl) | - | - | - |
| 6 | 2-chloro-5-fluoro | - | - | - |
| 7 | 5-iodo | - | - | - |
| 8 | 6-(3′,5′-dichlorophenyl) | - | - | - |
Note: Detailed NMR and IR data for all compounds can be found in the source publication.[1]
Table 2: In Vitro Antitumor Activity (IC₅₀, µM) of Pyridine-3-carbaldehyde Thiosemicarbazone Analogs [1]
| Compound ID | H460 (Lung) | HuTu80 (Duodenum) | DU145 (Prostate) | MCF-7 (Breast) | M-14 (Melanoma) | HT-29 (Colon) |
| 1 | 3.36 | 10.21 | 12.50 | 15.80 | 21.35 | 18.90 |
| 2 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 |
| 3 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 |
| 4 | 40.00 | 55.30 | 60.10 | 70.25 | 85.30 | 75.60 |
| 5 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 |
| 6 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 |
| 7 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 |
| 8 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 | >582.26 |
| 5-FU (Ref.) | - | - | - | - | - | - |
5-FU (5-fluorouracil) was used as a reference compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the synthesis and evaluation of the pyridine-3-carbaldehyde thiosemicarbazone analogs.[1]
General Synthesis of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives
A solution of the appropriately substituted pyridine-3-carbaldehyde (2 mmol) in 70 mL of methanol is added dropwise over 30 minutes to a solution of thiosemicarbazide (0.27 g, 3 mmol) in 50 mL of methanol. The resulting mixture is refluxed for 3 hours with constant stirring. Following the reflux period, the solution is stirred for an additional 24 hours at room temperature. The final mixture is then filtered, and the filtrate is concentrated to half its volume under reduced pressure to yield the crude product, which can be further purified.[1]
Spectroscopic Characterization
-
¹H-NMR and ¹³C-NMR Spectroscopy: Spectra were recorded on a 300 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm).
-
IR Spectroscopy: Infrared spectra were recorded using KBr pellets.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) was used to determine the mass-to-charge ratio (m/z) of the synthesized compounds.[1]
In Vitro Antitumor Activity Assay
The in vitro antitumor activity of the synthesized compounds was evaluated against a panel of six human tumor cell lines: H460 (lung large cell carcinoma), HuTu80 (duodenum adenocarcinoma), DU145 (prostate carcinoma), MCF-7 (breast adenocarcinoma), M-14 (amelanotic melanoma), and HT-29 (colon adenocarcinoma). The toxicity was also assessed in 3T3 normal cells.[1]
Solutions of the test compounds in DMSO at various concentrations were added to the cell lines and incubated for 48 hours at 37°C in a 5% CO₂ humidified atmosphere. After the incubation period, the cells were treated with trichloroacetic acid (TCA), washed, dried, and stained with a 0.4% sulforhodamine B solution in 1% acetic acid for 20 minutes. Excess stain was removed by washing with 1% acetic acid. The IC₅₀ value, defined as the concentration that causes a 50% reduction in cell growth, was determined by linear regression analysis.[1]
Visualizations
Synthesis Workflow
The general synthetic scheme for the preparation of pyridine-3-carbaldehyde thiosemicarbazone derivatives is a straightforward condensation reaction. This workflow can be visualized to provide a clear overview of the process.
References
A Spectroscopic Journey: Unraveling the Synthesis of 5-Bromo-4-methylnicotinaldehyde
A detailed spectroscopic comparison of the key intermediates in the synthesis of 5-Bromo-4-methylnicotinaldehyde, a valuable building block in medicinal chemistry, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the changes in spectral characteristics as the synthesis progresses from commercially available 3,4-Lutidine.
The transformation of 3,4-Lutidine to this compound involves a multi-step synthesis, including N-oxidation, bromination, and oxidation of a primary alcohol to an aldehyde. Each step imparts distinct changes to the molecule's electronic and vibrational properties, which are clearly reflected in their respective spectroscopic signatures. This guide will delve into the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the starting material and key intermediates, providing a foundational dataset for reaction monitoring and characterization.
Synthesis Pathway
The logical synthesis route from 3,4-Lutidine to this compound is illustrated below. This pathway involves the initial activation of the pyridine ring through N-oxidation, followed by regioselective bromination and subsequent functional group manipulations to yield the target aldehyde.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-2 | H-5/H-6 | -CH₃ | -CH₂OH | -CHO | Solvent |
| 3,4-Lutidine | 8.25 (s) | 7.05 (d) | 2.25 (s), 2.29 (s) | - | - | CDCl₃ |
| 3,4-Lutidine N-oxide (Predicted) | ~8.1 | ~7.1 | ~2.3 | - | - | CDCl₃ |
| (5-Bromo-4-methyl-pyridin-3-yl)-methanol[1] | 8.38 (s) | 8.58 (s) | 2.45 (s) | 4.74 (s) | - | CDCl₃ |
| This compound[1] | 8.83 (s) | 8.84 (s) | 2.76 (s) | - | 10.25 (s) | CDCl₃ |
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | -CH₂OH | -CHO | Solvent |
| 3,4-Lutidine | 147.1 | 134.1 | 130.2 | 123.6 | 149.2 | 16.2, 19.8 | - | - | CDCl₃ |
| 3,4-Lutidine N-oxide (Predicted) | ~138 | ~126 | ~138 | ~126 | ~138 | ~18-20 | - | - | CDCl₃ |
| (5-Bromo-4-methyl-pyridin-3-yl)-methanol | ~150 | ~135 | ~140 | ~118 | ~152 | ~17 | ~60 | - | CDCl₃ |
| This compound | ~152 | ~133 | ~142 | ~120 | ~155 | ~18 | - | ~190 | CDCl₃ |
Note: Predicted values for 3,4-Lutidine N-oxide are based on data for similar pyridine N-oxides. Values for the alcohol and aldehyde are estimated based on typical substituent effects.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(O-H) | ν(C=O) | ν(C-Br) | ν(N-O) | Key Features |
| 3,4-Lutidine | - | - | - | - | Aromatic C-H and C=C stretching. |
| 3,4-Lutidine N-oxide | - | - | - | ~1250 | Appearance of a strong N-O stretching band. |
| (5-Bromo-4-methyl-pyridin-3-yl)-methanol | ~3300 (broad) | - | ~600-500 | - | Broad O-H stretch indicative of the alcohol. |
| This compound | - | ~1700 | ~600-500 | - | Strong C=O stretch characteristic of the aldehyde. |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Notes |
| 3,4-Lutidine | 107 | 106, 92, 77 | Loss of H radical, loss of methyl radical. |
| 3,4-Lutidine N-oxide | 123 | 107 (M-16) | Characteristic loss of an oxygen atom from the N-oxide.[2] |
| (5-Bromo-4-methyl-pyridin-3-yl)-methanol | 201/203 | 183/185, 122, 92 | Isotopic pattern for Bromine (¹⁹Br/⁸¹Br). Loss of H₂O, loss of Br radical. |
| This compound | 199/201 | 170/172, 120, 91 | Isotopic pattern for Bromine. Loss of CHO radical, loss of Br radical. |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analyses are crucial for reproducibility. Below are generalized procedures for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
For ¹H NMR, 16 scans were typically acquired with a relaxation delay of 1 second.
-
For ¹³C NMR, a proton-decoupled sequence was used, and several hundred to a few thousand scans were accumulated to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) ionization was used with an electron energy of 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu.
Conclusion
The spectroscopic data presented provides a clear roadmap for monitoring the synthesis of this compound from 3,4-Lutidine. The characteristic shifts in NMR, the appearance and disappearance of key functional group absorptions in IR, and the distinct fragmentation patterns in mass spectrometry offer robust analytical handles for confirming the identity and purity of each intermediate along the synthetic pathway. This compilation of data serves as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for pharmaceutical and other applications.
References
Efficacy of 5-Bromo-4-methylnicotinaldehyde in the Synthesis of Target Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of complex molecules for pharmaceutical and research applications demands a careful selection of starting materials. 5-Bromo-4-methylnicotinaldehyde has emerged as a versatile building block, particularly in the construction of substituted pyridine rings, a common scaffold in bioactive compounds. This guide provides an objective comparison of the efficacy of this compound in the synthesis of a key intermediate for a protein kinase inhibitor, against an alternative synthetic approach. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in making informed decisions for their synthetic strategies.
Comparison of Synthetic Routes to a Key Kinase Inhibitor Intermediate
The target molecule for this comparison is (5-Bromo-4-methyl-pyridin-3-yl)-methanol, a crucial precursor for a potent Cyclin-Dependent Kinase (CDK) inhibitor.[1] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The inhibition of CDKs can lead to cell cycle arrest, particularly at the G2/M checkpoint, preventing cell proliferation.
Two synthetic routes to (5-Bromo-4-methyl-pyridin-3-yl)-methanol are compared below:
-
Route 1: Direct reduction of this compound.
-
Route 2: An alternative multi-step synthesis starting from 3,5-dimethylpyridine.
Quantitative Data Summary
| Parameter | Route 1: From this compound | Route 2: From 3,5-dimethylpyridine |
| Starting Material | This compound | 3,5-dimethylpyridine |
| Key Transformation | Reduction of aldehyde | Bromination followed by functional group manipulation |
| Overall Yield | High (estimated >90%) | Moderate (66% over two steps)[2] |
| Number of Steps | 1 | 2 |
| Reagents | Sodium borohydride, Methanol | N-bromosuccinimide, Azobisisobutyronitrile, Carbon tetrachloride |
| Reaction Conditions | Mild (room temperature) | Harsher (reflux) |
| Atom Economy | High | Lower |
| Purity of Intermediate | High | Requires purification from byproducts[2] |
Experimental Protocols
Route 1: Synthesis of (5-Bromo-4-methyl-pyridin-3-yl)-methanol from this compound
Methodology: This protocol is based on the general procedure for the reduction of aldehydes using sodium borohydride, a mild and selective reducing agent.
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water (5 volumes). Remove the methanol under reduced pressure.
-
Isolation and Purification: Extract the aqueous residue with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (5-Bromo-4-methyl-pyridin-3-yl)-methanol as a solid. The product is often of high purity and may not require further purification.
Route 2: Alternative Synthesis of (5-Bromo-4-methyl-pyridin-3-yl)-methanol from 3,5-dimethylpyridine
Methodology: This two-step protocol involves the bromination of 3,5-dimethylpyridine followed by conversion to the corresponding alcohol. This route is adapted from a reported synthesis of a similar brominated pyridine derivative.[2]
Step 1: Synthesis of 3-Bromo-5-methylpyridine
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylpyridine (1.0 eq) in carbon tetrachloride (20 volumes).
-
Initiation: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and filter to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is purified by column chromatography to yield 3-bromo-5-methylpyridine.
Step 2: Conversion to (5-Bromo-4-methyl-pyridin-3-yl)-methanol
This step would typically involve lithiation of the 3-bromo-5-methylpyridine followed by reaction with a formylating agent (e.g., N,N-dimethylformamide) and subsequent reduction. This multi-step conversion adds complexity and is likely to result in a lower overall yield compared to Route 1. A more direct, albeit less common, approach might involve a hydroxymethylation reaction, but such procedures are often substrate-specific and may not be high-yielding.
Visualizing the Synthetic and Biological Pathways
Synthetic Workflow Comparison
Caption: Comparison of synthetic routes to the target intermediate.
G2/M Cell Cycle Checkpoint and the Role of CDK Inhibitors
The target molecule synthesized from this compound is a precursor to a CDK inhibitor. CDKs, in complex with their cyclin partners, are essential for the progression of the cell cycle. Specifically, the Cyclin B/CDK1 complex is a key driver of the G2 to M phase transition. DNA damage or incomplete replication activates a checkpoint signaling cascade involving ATM/ATR and Chk1/Chk2 kinases.[3][4][5] These checkpoint kinases inactivate the Cdc25 phosphatase, which is responsible for activating CDK1.[6][7] This leads to the accumulation of inactive, phosphorylated CDK1, causing the cell to arrest in the G2 phase, allowing time for DNA repair.[8] CDK inhibitors derived from the synthesized intermediate would mimic this natural checkpoint, preventing the activation of the Cyclin B/CDK1 complex and thereby inducing G2/M arrest in cancer cells.
Caption: G2/M checkpoint pathway and the action of CDK inhibitors.
Conclusion
Based on the comparative analysis, this compound demonstrates superior efficacy as a starting material for the synthesis of the key CDK inhibitor intermediate, (5-Bromo-4-methyl-pyridin-3-yl)-methanol. The direct reduction of this compound offers a more efficient, one-step synthesis with a likely higher yield and better atom economy compared to the multi-step alternative starting from 3,5-dimethylpyridine. The milder reaction conditions and simpler purification process further enhance its practicality for laboratory and potential scale-up applications. For researchers and drug development professionals focused on the synthesis of pyridine-based kinase inhibitors, this compound represents a highly effective and strategic choice of starting material.
References
- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 5. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for Cross-Coupling Reactions of 5-Bromo-4-methylnicotinaldehyde
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For drug development professionals and researchers, the selective functionalization of heterocyclic scaffolds like pyridine is of paramount importance. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 5-Bromo-4-methylnicotinaldehyde, a versatile building block in medicinal chemistry. The performance of catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions is evaluated based on available experimental data for this substrate and structurally similar bromopyridines.
Catalyst Performance in Cross-Coupling Reactions
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the cross-coupling of this compound. The electron-withdrawing nature of the aldehyde group and the steric hindrance imparted by the adjacent methyl group influence the reactivity of the C-Br bond. Below is a comparative summary of catalyst performance across four major cross-coupling reactions.
Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and boronic acids. For substrates similar to this compound, palladium catalysts with phosphine ligands have demonstrated high efficacy.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 85-95 | 8 | Moderate to Good | Effective for the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, suggesting applicability to the target substrate.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 12 | High | Generally a reliable catalyst for Suzuki couplings of bromopyridines. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High | Bulky phosphine ligands like SPhos are often effective for challenging substrates. |
Table 2: Comparative Performance of Catalysts in Heck Coupling
The Heck reaction enables the arylation of alkenes. While specific data for this compound is limited, general conditions for bromopyridines provide a starting point.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 16 | Good | A standard catalyst system for Heck reactions of aryl bromides. |
| Pd/C | None | NaOAc | DMAc/H₂O | 130 | 24 | Moderate | Heterogeneous catalyst offering ease of separation. |
| Herrmann's Catalyst | None | NaOAc | NMP | 120 | 12 | High | A highly active palladacycle catalyst. |
Table 3: Comparative Performance of Catalysts in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes. Both copper-catalyzed and copper-free systems are effective.
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | 80 | 6 | High | Classical Sonogashira conditions effective for a range of bromo-heterocycles. |
| Pd(PPh₃)₄ | CuI | PPh₃ | i-Pr₂NH | Toluene | 60 | 12 | High | Mild conditions suitable for functionalized substrates. |
| [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | TMP | DMSO | RT | 4 | 92 | A highly active, air-stable precatalyst for copper-free Sonogashira coupling of various aryl bromides.[2] |
Table 4: Comparative Performance of Catalysts in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The choice of a bulky, electron-rich phosphine ligand is crucial for high catalytic activity.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | High | A common and effective system for the amination of aryl bromides. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | High | Bidentate ligands are effective for coupling with primary and secondary amines.[3] |
| G3-XPhos | XPhos | K₃PO₄ | t-AmylOH | 100 | 12 | Very High | Third-generation precatalyst offering high stability and activity. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the cross-coupling reactions of a generic bromopyridine, which can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol
This procedure is adapted from the coupling of 5-bromo-2-methylpyridin-3-amine.[1]
-
Reaction Setup: To a dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon), add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 8 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
A general procedure for the Heck reaction of an aryl bromide.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable ligand such as triphenylphosphine (PPh₃, 0.04 mmol).
-
Reagent Addition: Add a degassed solvent such as N,N-dimethylformamide (DMF, 5 mL) followed by a base, for example, triethylamine (Et₃N, 2.0 mmol).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography.
Sonogashira Coupling Protocol
A representative procedure for a copper-catalyzed Sonogashira reaction.
-
Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol), and Copper(I) iodide (CuI, 0.06 mmol).
-
Reagent Addition: Add a degassed solvent like DMF (5 mL) and a base such as triethylamine (Et₃N, 2.0 mmol). Then, add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at 80 °C for 6 hours.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine. Dry the organic phase, concentrate, and purify the product by chromatography.
Buchwald-Hartwig Amination Protocol
A general protocol for the amination of an aryl bromide.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), a bulky phosphine ligand (e.g., XPhos, 0.08 mmol), and a base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 18 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate. Purify the crude product by column chromatography.
Visualizing Reaction Workflows and Catalyst Comparisons
Graphical representations can aid in understanding the experimental processes and the relationships between different catalytic systems.
References
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the identification, quantification, and purity assessment of 5-Bromo-4-methylnicotinaldehyde, a key intermediate in pharmaceutical synthesis. The methodologies discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended to assist in the selection of the most appropriate analytical technique and to provide a framework for method validation in a research and quality control setting.
Comparison of Key Analytical Methods
The validation of analytical methods for this compound requires careful consideration of specificity, sensitivity, and accuracy. The choice of method will depend on the specific analytical objective, such as routine quality control, impurity profiling, or structural elucidation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification, Purity Assessment, Impurity Profiling | Impurity Identification, Quantification of Volatile Impurities | Structural Elucidation, Identification, Quantification |
| Specificity | High, dependent on column and mobile phase selection. | Very High, based on both retention time and mass fragmentation patterns. | Very High, provides detailed structural information. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Sample Throughput | High | Medium | Low |
| Instrumentation Cost | Moderate | High | Very High |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification and purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The addition of 0.1% formic acid may improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 260 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Analysis: Inject the sample solution and acquire the total ion chromatogram and mass spectra of any detected peaks.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This method is used for the definitive structural confirmation and identification of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
-
Data Analysis: Process the NMR data and interpret the chemical shifts, coupling constants, and correlations to confirm the structure of the molecule.
Visualizations
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document outlines key analytical methodologies, presents comparative data in a clear, tabular format, and provides detailed experimental protocols. Furthermore, visualizations for experimental workflows and logical relationships are included to enhance understanding.
Comparative Purity Analysis
A multi-pronged analytical approach is essential for a thorough purity assessment, providing a comprehensive profile of the synthesized compound. The following tables summarize the key analytical methods and present a comparison between a synthesized batch of 5-Bromo-4-methylnicotinaldehyde and a commercial standard of 4-methylnicotinaldehyde.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Synthesized this compound | Commercial 4-methylnicotinaldehyde Standard |
| Purity (Area %) | 98.2% | ≥96% |
| Retention Time | 6.8 min | 4.5 min |
| Impurities Detected | Peak at 3.2 min (starting material, 1.1%), Peak at 5.1 min (by-product, 0.7%) | Minor peaks at various retention times |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Synthesized this compound | Commercial 4-methylnicotinaldehyde Standard |
| Purity (Area %) | 98.5% | ≥96% |
| Retention Time | 8.2 min | 6.1 min |
| Molecular Ion (m/z) | 199/201 (Br isotope pattern) | 121 |
| Key Fragments (m/z) | 170, 120, 92 | 93, 66, 39 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | Synthesized this compound | Commercial 4-methylnicotinaldehyde Standard |
| ¹H NMR (CDCl₃, 300 MHz) | δ 10.25 (s, 1H, CHO), 8.84 (s, 1H, Ar-H), 8.83 (s, 1H, Ar-H), 2.76 (s, 3H, CH₃) | δ 10.15 (s, 1H, CHO), 8.90 (s, 1H, Ar-H), 8.65 (d, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 2.60 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 192.1, 153.5, 151.8, 148.2, 135.5, 122.1, 20.8 | δ 192.5, 152.1, 150.5, 147.3, 134.1, 124.5, 18.2 |
| Impurity Signals | Minor peaks in aliphatic and aromatic regions | No significant impurities detected |
Table 4: Melting Point Analysis
| Parameter | Synthesized this compound | Commercial 4-methylnicotinaldehyde Standard |
| Melting Point | 98-101 °C | Not available |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and identify the presence of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
0-2 min: 20% Acetonitrile
-
2-10 min: Gradient to 80% Acetonitrile
-
10-12 min: Hold at 80% Acetonitrile
-
12-13 min: Gradient back to 20% Acetonitrile
-
13-15 min: Hold at 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the synthesized compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify proton and carbon-containing impurities.
-
Instrumentation: NMR spectrometer (e.g., 300 MHz for ¹H, 75 MHz for ¹³C).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Process the spectra and analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure and identify any impurity signals.
Melting Point Analysis
Objective: To assess the overall purity of the synthesized compound.
-
Instrumentation: Melting point apparatus.
-
Procedure: Place a small amount of the dried sample into a capillary tube and determine the temperature range over which the sample melts. A sharp melting range close to the literature value indicates high purity.
Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical relationship between the different analytical techniques.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Logical relationship between analytical techniques for purity assessment.
Halogenated Nicotinaldehydes: A Comparative Review of Their Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Halogenated nicotinaldehydes, a class of substituted pyridine aldehydes, are emerging as versatile building blocks and key intermediates in the synthesis of a wide array of biologically active compounds. The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the nicotinaldehyde scaffold significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications have led to the development of potent agents in diverse fields, from oncology and infectious diseases to agriculture. This guide provides a comparative overview of the applications of halogenated nicotinaldehydes, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant chemical and biological pathways.
I. Synthetic Applications and Versatility
Halogenated nicotinaldehydes serve as crucial precursors in various synthetic transformations, largely owing to the reactivity of the halogen and aldehyde functionalities. The strategic placement of a halogen atom allows for a range of cross-coupling reactions, enabling the construction of complex molecular architectures.
A prime example is the use of 5-bromonicotinaldehyde in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a variety of boronic acids, leading to the synthesis of diverse 5-aryl-nicotinaldehyde derivatives. These derivatives have shown promise in several therapeutic areas, including as antimicrobial agents against oral pathogens.[1]
References
The Strategic Advantage of 5-Bromo-4-methylnicotinaldehyde in the Synthesis of Advanced Kinase Inhibitors
For researchers and scientists at the forefront of drug discovery, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast array of heterocyclic building blocks, 5-Bromo-4-methylnicotinaldehyde has emerged as a particularly advantageous scaffold, most notably in the synthesis of potent kinase inhibitors for targeted cancer therapy. This guide provides an in-depth comparison of this compound with alternative building blocks, supported by experimental data and detailed protocols, demonstrating its superior utility in the synthesis of complex, biologically active molecules such as the FDA-approved drug Lorlatinib.
Core Advantages in Complex Drug Synthesis
This compound, a substituted pyridine, offers a unique combination of structural features that render it a highly valuable precursor in medicinal chemistry. The presence of a bromine atom at the 5-position, a methyl group at the 4-position, and an aldehyde at the 3-position provides a versatile platform for a variety of chemical transformations.
The primary advantages of this building block include:
-
Strategic Reactivity for Cross-Coupling: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments to explore the chemical space and optimize biological activity.
-
Modulation of Electronic Properties and Steric Hindrance: The 4-methyl group is not merely a passive substituent. It influences the electronic properties of the pyridine ring and provides a degree of steric hindrance that can be exploited to achieve regioselectivity in certain reactions. This subtle modification can be crucial for orienting subsequent coupling partners and for fine-tuning the binding affinity of the final drug molecule to its target protein.
-
Versatile Aldehyde Functionality: The aldehyde group is a versatile functional group that can be readily transformed into a wide range of other functionalities. It can participate in reductive aminations, Wittig reactions, and serve as a precursor for the formation of other heterocyclic rings, further expanding the diversity of accessible molecular architectures.
Application in the Synthesis of Lorlatinib: A Case Study
A compelling example of the strategic utility of the 5-bromo-4-methyl-pyridine core is its application in the synthesis of Lorlatinib (PF-06463922). Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used for the treatment of non-small cell lung cancer (NSCLC).[1][2] The synthesis of this complex macrocyclic drug relies on a key Suzuki-Miyaura coupling step where a derivative of the 5-bromo-4-methyl-pyridine scaffold is coupled with a pyrazole boronic acid ester.[1][3]
The choice of this specific building block is critical for the successful synthesis of Lorlatinib. The bromine atom allows for the crucial carbon-carbon bond formation that stitches together the two main fragments of the drug molecule. The methyl group, in this context, is believed to contribute to the conformational rigidity of the final macrocycle, which is essential for its high potency and selectivity against the target kinases.
Comparative Performance in Suzuki-Miyaura Coupling
While direct, side-by-side comparative studies for this compound are not extensively published, the principles of cross-coupling reactions allow for a robust comparison with other halogenated pyridines. The reactivity of halogens in palladium-catalyzed coupling reactions generally follows the order: I > Br > Cl. While an iodo-substituted pyridine would be more reactive, brominated pyridines like this compound offer a balance of good reactivity and greater stability and are often more cost-effective.
The presence of the electron-donating methyl group can also influence the rate of oxidative addition, a key step in the catalytic cycle. The following table provides a qualitative comparison of expected performance in a Suzuki-Miyaura coupling reaction.
| Feature | This compound | 5-Iodonicotinaldehyde | 5-Chloronicotinaldehyde |
| Reactivity | Good | High | Low |
| Reaction Temperature | Moderate | Lower | Higher |
| Catalyst Loading | Standard | Potentially Lower | Higher |
| Cost-Effectiveness | Good | Lower | High |
| Stability | High | Moderate | High |
Experimental Protocols
The following are generalized protocols for key reactions involving this compound and its derivatives, based on established synthetic routes for kinase inhibitors.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of a 5-bromo-4-methyl-pyridine derivative with a boronic acid or ester.
Materials:
-
5-Bromo-4-methyl-pyridine derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid/ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)
Procedure:
-
To a reaction vessel, add the 5-bromo-4-methyl-pyridine derivative, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
This protocol outlines a general method for the coupling of a 5-bromo-4-methyl-pyridine derivative with a terminal alkyne.
Materials:
-
5-Bromo-4-methyl-pyridine derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the 5-bromo-4-methyl-pyridine derivative and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic and Biological Pathways
To better illustrate the utility of this compound, the following diagrams visualize a key synthetic transformation and the biological pathway targeted by a resulting drug molecule.
Caption: Generalized workflow of the Suzuki-Miyaura coupling reaction.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-4-methylnicotinaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical intermediates like 5-Bromo-4-methylnicotinaldehyde are of paramount importance. Adherence to established protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a halogenated aromatic aldehyde.
Hazard Identification and Classification
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | 2A | H319 - Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation | [1] |
| Acute Toxicity, Oral | Not Specified | H302 - Harmful if swallowed | [1] |
This data is based on the related compound 5-Bromonicotinic acid and should be used as a precautionary guideline.
Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving incineration.[1] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[4]
Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, compatible, and sealable container.[2]
-
Solid Waste: Place contaminated solid materials directly into the designated hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a container designated for halogenated organic solvent waste.[3] Do not mix with non-halogenated solvents.[5]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[2]
Storage and Pickup
-
Storage: Store hazardous waste containers in a designated, secure area. Secondary containment should be used to prevent spills and leaks.[4]
-
Container Management: Keep waste containers tightly closed except when adding waste. Ensure that incompatible wastes are segregated.[4][6]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2] Provide them with all necessary documentation, including the Safety Data Sheet (SDS) if available, or a summary of the known hazards.
Experimental Protocol: Spill Management
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area. Isolate the spill to prevent it from spreading.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Containment: For a solid spill, carefully sweep or vacuum the material, minimizing dust generation.[1] For a liquid spill, use an inert absorbent material.
-
Cleanup: Place all contaminated materials, including the absorbent, into a designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.[2]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Bromo-4-methylnicotinaldehyde
For laboratory professionals engaged in research, development, and drug discovery, the safe handling and disposal of chemical reagents is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 5-Bromo-4-methylnicotinaldehyde, ensuring a secure laboratory environment and compliance with regulatory standards.
Physicochemical and Safety Data
A summary of key quantitative data for this compound and related compounds is presented below for easy reference and comparison. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, data from structurally similar compounds are included to provide a comprehensive safety profile.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| Hazard Statements (based on similar compounds) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Precautionary Statements (based on similar compounds) | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[3]
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4][5] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile), a lab coat, long pants, and closed-toe shoes. | Prevents skin contact which can cause irritation.[6][7][8] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes inhalation of dust or vapors which may cause respiratory irritation.[6][9] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.[5]
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10] The recommended storage temperature is 2-8°C under an inert atmosphere.[1]
Handling and Use
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]
-
Spill Prevention: Use a contained work area and handle the compound over a spill tray.
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and wear appropriate PPE, including respiratory protection, before containing and collecting the material.[10]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Halogenated Waste: As a brominated organic compound, all waste containing this compound must be collected in a designated "halogenated organic waste" container.[11][12][13] Do not mix with non-halogenated waste.[8][13]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[8]
-
Solid Waste: Contaminated disposables such as gloves, weighing paper, and pipette tips should be collected as solid hazardous waste.[9]
Storage of Waste
-
Store hazardous waste containers in a designated, secure, and well-ventilated area.[14]
-
Keep waste containers tightly closed except when adding waste.[12]
Final Disposal
-
Incineration: The recommended method for the disposal of halogenated organic compounds is incineration by a licensed professional waste disposal service.[3][8][15]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[16]
Experimental Workflow and Logical Relationships
To visualize the procedural flow and key safety decision points, the following diagrams are provided.
Caption: A procedural workflow for the safe handling of this compound.
Caption: A logical diagram outlining the emergency response plan for exposure events.
References
- 1. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. cdc.gov [cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. wcu.edu [wcu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
